Product packaging for 4-Methyl-benzylpyridinium chloride(Cat. No.:CAS No. 30004-39-8)

4-Methyl-benzylpyridinium chloride

Cat. No.: B3258055
CAS No.: 30004-39-8
M. Wt: 219.71 g/mol
InChI Key: IKDPUGYLVANLPL-UHFFFAOYSA-M
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Description

4-Methyl-benzylpyridinium chloride is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.0814771 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN B3258055 4-Methyl-benzylpyridinium chloride CAS No. 30004-39-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDPUGYLVANLPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10776688
Record name 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30004-39-8
Record name 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Characteristics of 4-Methyl-benzylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and analytical methodologies for 4-Methyl-benzylpyridinium chloride. The information is intended to support research and development activities where this compound is of interest.

Chemical Identity and Physicochemical Properties

This compound, a quaternary ammonium salt, possesses a distinct molecular architecture comprising a pyridinium core. The compound is characterized by a methyl group at the 4-position of the pyridine ring and a benzyl group attached to the nitrogen atom, with a chloride anion to balance the charge. Its systematic IUPAC name is 1-benzyl-4-methylpyridin-1-ium chloride.[1]

A notable discrepancy exists in the literature and commercial databases regarding its CAS Registry Number, with both 30004-39-8 and 23662-66-0 being used to identify this compound.[1] Researchers should be aware of this when conducting literature and database searches.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄ClN[1][2]
Molecular Weight 219.71 g/mol [1][2]
IUPAC Name 1-benzyl-4-methylpyridin-1-ium chloride[1]
Synonyms N-Benzyl-4-methylpyridinium chloride, 1-benzyl-4-picolinium chloride[2]
CAS Numbers 30004-39-8, 23662-66-0[1]
Melting Point 180-183 °C

Structural Elucidation Data

Table 2: Spectroscopic Data for this compound

TechniqueExpected DataSource(s)
¹H NMR Aromatic protons: ~7.2-8.5 ppmBenzyl CH₂: ~5.5-6.0 ppmPyridinium methyl: ~2.5 ppm
¹³C NMR Pyridinium carbons: ~125-160 ppmBenzyl carbons: ~128-134 ppm (aromatic), ~65 ppm (CH₂) Methyl carbon: ~22 ppm
FTIR C-H stretching (aromatic and aliphatic)C=C and C=N stretching (pyridinium ring)C-N stretching
Mass Spectrometry Molecular ion (M⁺) peak for the cation (C₁₃H₁₄N⁺) at m/z 184.11. Fragmentation patterns corresponding to the loss of the benzyl or methyl groups.

Note: The absence of publicly available, experimentally verified ¹H and ¹³C NMR spectra is a current data gap.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction between 4-methylpyridine (also known as γ-picoline) and benzyl chloride.[3]

Materials:

  • 4-Methylpyridine (γ-picoline)

  • Benzyl chloride

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash the solid with diethyl ether to remove any unreacted starting materials.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound as a white to off-white solid.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound is outlined below.

G Figure 1. Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 4-Methylpyridine Benzyl Chloride reaction Quaternization in Acetonitrile (Reflux) start->reaction workup Precipitation, Filtration & Washing reaction->workup purification Recrystallization workup->purification product Pure 4-Methyl-benzylpyridinium Chloride purification->product nmr ¹H and ¹³C NMR product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms hplc HPLC Analysis product->hplc

Figure 1. Synthesis and Characterization Workflow

Structural Logic and Relationships

The core structure of this compound dictates its chemical properties and potential applications. The logical relationship between its structural components is visualized below.

G Figure 2. Structural Components and their Relationship Compound This compound Cation 1-Benzyl-4-methylpyridin-1-ium Compound->Cation is composed of Anion Chloride (Cl⁻) Compound->Anion is composed of Pyridinium Pyridinium Ring Cation->Pyridinium contains Methyl 4-Methyl Group Cation->Methyl contains Benzyl N-Benzyl Group Cation->Benzyl contains

Figure 2. Structural Components and their Relationship

Biological Activity

Currently, there is limited specific data in peer-reviewed literature detailing the biological activity and mechanism of action of this compound. Quaternary pyridinium salts, in general, are known to exhibit antimicrobial properties, and it has been suggested that this compound could be evaluated for antibacterial and antifungal efficacy.[3] However, detailed studies to confirm this and elucidate any specific signaling pathways involved are lacking.

Conclusion

This technical guide has summarized the key structural characteristics of this compound. The synthesis is straightforward, and the expected analytical data provide a solid basis for its identification. Future research should focus on obtaining high-resolution experimental spectra, determining its crystal structure, and exploring its potential biological activities in detail. The information presented herein serves as a valuable resource for researchers and professionals working with this compound.

References

Physicochemical properties of 4-Methyl-benzylpyridinium chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Methyl-benzylpyridinium Chloride

Introduction

This compound, a quaternary ammonium compound, is a molecule of interest in various chemical and pharmaceutical research fields. Its structure, featuring a pyridinium core with a methyl group and a benzyl substituent, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The compound is systematically named 1-benzyl-4-methylpyridin-1-ium chloride.[1][2] It is also known by other names such as N-Benzyl-4-methylpyridinium chloride and 4-Methyl-1-(phenylmethyl)pyridinium chloride.[1][2] The structural characteristics include a positively charged pyridinium ring, a methyl group at the 4-position, a benzyl group attached to the nitrogen atom, and a chloride counterion.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

Core Properties
PropertyValue/DescriptionSource
CAS Number 23662-66-0, 30004-39-8[1][2]
Molecular Formula C13H14ClN[1][2]
Molecular Weight 219.71 g/mol [1][2]
Melting Point 180–183°C[1]
Topological Polar Surface Area 3.9 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 2[1]
Spectroscopic and Thermal Analysis Data

Spectroscopic and thermal analysis are crucial for the structural elucidation and characterization of the compound.

Analysis TypeData
¹H NMR Expected signals include aromatic protons (δ 7.2–8.5 ppm), a methyl group (δ 2.5 ppm), and benzyl protons (δ 4.5–5.0 ppm).[1]
¹³C NMR Expected signals include pyridinium carbons (δ 120–150 ppm), a methyl carbon (δ 20–25 ppm), and benzyl carbons (δ 40–50 ppm).[1]
Mass Spectrometry Molecular ion peak at m/z 219.71 (M+), with fragmentation patterns corresponding to the pyridinium and benzyl moieties.[1]
Differential Scanning Calorimetry (DSC) An endothermic peak is observed at 182°C, corresponding to its melting point.[1]
Thermogravimetric Analysis (TGA) A 5% weight loss is recorded at 220°C.[1]

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are provided below.

Laboratory-Scale Synthesis

The synthesis is achieved through the quaternization of 4-methylpyridine with benzyl chloride.[1]

  • Reaction Setup: Mix equimolar quantities of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.

  • Heating: Reflux the mixture at 80–90°C for a period of 12–24 hours under an inert atmosphere.[1]

  • Isolation: After cooling the reaction mixture, the precipitated product is filtered. The solid is then washed with diethyl ether.[1]

  • Purification: The crude product is purified by recrystallization from ethanol/water mixtures to yield the final compound.[1]

Industrial-Scale Synthesis Considerations

For larger scale production, certain optimizations can be considered to improve efficiency and yield.

  • Catalyst Optimization: The use of tributylamine or phase-transfer catalysts can enhance the reaction rate.[1]

  • Solvent Recovery: Distillation systems can be employed to reclaim the acetonitrile solvent, making the process more cost-effective.[1]

  • Yield: Industrial processes have reported yields greater than 85% with a purity of ≥99% as determined by HPLC.[1]

G cluster_0 Synthesis Workflow reactants Equimolar 4-methylpyridine + Benzyl chloride (in Anhydrous Acetonitrile) reflux Reflux at 80-90°C (12-24 hours) reactants->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter wash Wash with Diethyl Ether filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[1]

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).[1]

  • Mobile Phase: A mixture of acetonitrile and water in a 70:30 ratio, containing 0.1% trifluoroacetic acid.[1]

  • Detection: UV detection is typically used.

  • Retention Time: Approximately 6.2 minutes under these conditions.[1]

Biological Activity and Potential Applications

While specific biological signaling pathways for this compound are not extensively detailed in the literature, related N-benzylpyridinium derivatives have shown significant biological activity, suggesting potential therapeutic applications.

Cholinesterase Inhibition

N-benzylpyridinium derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] This is significant because the inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease.[4] The benzylpyridinium structure can mimic portions of approved drugs like donepezil, allowing it to interact with the catalytic site of the cholinesterase enzymes.[3][4] Some derivatives have been shown to act as non-competitive inhibitors of AChE.[3]

G cluster_1 Conceptual Mechanism of AChE Inhibition AChE Acetylcholinesterase (AChE) [Enzyme] Product Choline + Acetate [Products] AChE->Product Hydrolyzes ActiveSite Catalytic Active Site ActiveSite->AChE Inhibition Inhibition of Enzymatic Activity ActiveSite->Inhibition Substrate Acetylcholine [Substrate] Substrate->ActiveSite Binds to Inhibitor 4-Methyl-benzylpyridinium Chloride Derivative [Inhibitor] Inhibitor->ActiveSite Binds to/near

Caption: Conceptual diagram of acetylcholinesterase (AChE) inhibition.

Other Potential Applications

Beyond its potential in drug development, this compound is also being explored in other areas:

  • Ionic Liquids: Its salt-like nature makes it a candidate for engineering ionic liquids, which have applications in energy storage and as green solvents.[1]

  • Catalysis: The compound could serve as a phase-transfer catalyst or be used in cross-coupling and polymerization reactions.[1]

Future Research Directions

Future research on this compound could focus on several promising areas:

  • Biological Screening: A thorough evaluation of its antibacterial and antifungal efficacy, particularly against resistant strains, is warranted.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives could elucidate the key structural features required for potent cholinesterase inhibition and other biological activities.

  • Material Science: Further investigation into its properties as an ionic liquid, focusing on conductivity and thermal stability, could lead to novel applications.[1]

References

An In-depth Technical Guide to the Synthesis of 4-Methylbenzylpyridinium Chloride from 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylbenzylpyridinium chloride, a quaternary ammonium compound, from the starting materials 4-methylpyridine and benzyl chloride. This document details the chemical reaction, experimental protocols, and physicochemical properties of the target compound, presenting quantitative data in a clear and accessible format.

Introduction

4-Methylbenzylpyridinium chloride, also known as 1-benzyl-4-methylpyridinium chloride, is a quaternary ammonium salt. The synthesis involves the quaternization of the nitrogen atom in the 4-methylpyridine ring with a benzyl group from benzyl chloride. This reaction is a classic example of the Menshutkin reaction, a widely used method for the alkylation of tertiary amines with alkyl halides. The resulting compound has potential applications in various fields, including as an ionic liquid, a phase-transfer catalyst, and in the development of novel therapeutic agents.

Chemical Reaction and Mechanism

The synthesis of 4-methylbenzylpyridinium chloride is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This concerted reaction involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond, leading to the formation of the positively charged pyridinium cation and the chloride anion.

Reaction Scheme:

G Chemical Reaction for the Synthesis of 4-Methylbenzylpyridinium Chloride cluster_reactants Reactants cluster_product Product 4-Methylpyridine plus1 + 4-Methylpyridine->plus1 Benzyl_chloride 4-Methylbenzylpyridinium_chloride Benzyl_chloride->4-Methylbenzylpyridinium_chloride plus1->Benzyl_chloride

Figure 1: Synthesis of 4-methylbenzylpyridinium chloride.

Experimental Protocols

Two detailed experimental protocols for the synthesis of 4-methylbenzylpyridinium chloride are provided below. Protocol 1 is a general laboratory-scale synthesis, while Protocol 2 describes a synthesis of a closely related compound, offering valuable insights into reaction conditions.

Protocol 1: Laboratory-Scale Synthesis

This protocol is a general method for the synthesis of 4-methylbenzylpyridinium chloride.[1]

Materials:

  • 4-Methylpyridine (γ-picoline)

  • Benzyl chloride

  • Anhydrous acetonitrile

  • Diethyl ether

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 4-methylpyridine and benzyl chloride.

  • Add anhydrous acetonitrile as the solvent.

  • Heat the reaction mixture to reflux at 80-90°C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials.

  • For further purification, recrystallize the crude product from a mixture of ethanol and water.

  • Dry the purified crystals under vacuum to obtain 4-methylbenzylpyridinium chloride as a white to off-white solid. Industrial processes have reported yields of over 85% with a purity of ≥99% as determined by HPLC.[1]

Protocol 2: Synthesis of a Related Compound (4-Methyl-1-(4-nitrobenzyl)pyridinium chloride)

This protocol details the synthesis of a similar pyridinium salt and can be adapted for the synthesis of the target compound.[2]

Materials:

  • 4-Nitrobenzyl chloride (34.4 g, 0.2 mole)

  • 4-Methylpyridine (27.9 g, 0.3 mole)

  • Acetonitrile (200 ml)

Procedure:

  • Dissolve 4-nitrobenzyl chloride and 4-methylpyridine in acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux and maintain for 8 hours.

  • After 8 hours, cool the reaction mixture and evaporate the solvent to approximately half its original volume using a rotary evaporator.

  • The product will crystallize upon cooling. Isolate the crystals by filtration.

Quantitative Data

The following tables summarize the key quantitative data for 4-methylbenzylpyridinium chloride and its starting materials.

Table 1: Physicochemical Properties of 4-Methylbenzylpyridinium Chloride

PropertyValueReference
IUPAC Name 1-benzyl-4-methylpyridin-1-ium chloride[3]
CAS Number 23662-66-0[3][4][5]
Molecular Formula C₁₃H₁₄ClN[3][6]
Molecular Weight 219.71 g/mol [3][6]
Melting Point 182°C[1]
Appearance White to yellow or light brown/red powder[7]
Solubility Soluble in water[7]

Table 2: Spectroscopic Data of 4-Methylbenzylpyridinium Chloride

SpectrumChemical Shift (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMR 9.1-8.9 (d)Protons ortho to N in pyridinium ring
7.8-7.6 (d)Protons meta to N in pyridinium ring
7.5-7.3 (m)Phenyl protons
5.8 (s)CH₂ (benzyl)
2.6 (s)CH₃ (methyl)
¹³C NMR 160C-4 (pyridinium)
145C-2, C-6 (pyridinium)
134C-1' (phenyl)
130C-4' (phenyl)
129C-2', C-3', C-5', C-6' (phenyl)
128C-3, C-5 (pyridinium)
63CH₂ (benzyl)
22CH₃ (methyl)

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The data presented here are expected values.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-methylbenzylpyridinium chloride.

G Reactants Combine 4-Methylpyridine and Benzyl Chloride in Anhydrous Acetonitrile Reflux Reflux at 80-90°C for 12-24 hours Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter the Precipitated Product Cooling->Filtration Washing Wash with Diethyl Ether Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Product Pure 4-Methylbenzylpyridinium Chloride Drying->Product

Figure 2: Experimental workflow for the synthesis.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, solvent, and product in the synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Methylpyridine 4-Methylpyridine Product 4-Methylbenzylpyridinium Chloride 4-Methylpyridine->Product Nucleophile Benzyl_chloride Benzyl Chloride Benzyl_chloride->Product Electrophile Solvent Acetonitrile Solvent->Product Solvent Heat 80-90°C Heat->Product Energy Input

Figure 3: Relationship of reaction components.

Conclusion

The synthesis of 4-methylbenzylpyridinium chloride from 4-methylpyridine and benzyl chloride is a straightforward and high-yielding quaternization reaction. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The detailed experimental procedures and comprehensive physicochemical and spectroscopic data will aid in the successful synthesis, purification, and characterization of this versatile quaternary ammonium salt. Further research into the applications of 4-methylbenzylpyridinium chloride is warranted, given its potential in various chemical and pharmaceutical domains.

References

An In-depth Technical Guide to 1-benzyl-4-methylpyridin-1-ium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-benzyl-4-methylpyridin-1-ium chloride, a quaternary ammonium salt with applications in various fields of chemical research.

Chemical Identity and Properties

1-benzyl-4-methylpyridin-1-ium chloride is a pyridinium salt characterized by a benzyl group and a methyl group attached to the nitrogen and the fourth carbon of the pyridine ring, respectively. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 1-benzyl-4-methylpyridin-1-ium chloride[1][2]
CAS Number 23662-66-0[3][4]
Molecular Formula C₁₃H₁₄ClN[2][5]
Molecular Weight 219.71 g/mol [2][5]
Canonical SMILES CC1=CC=--INVALID-LINK--CC2=CC=CC=C2.[Cl-][1][5]
InChI Key LJHMBIINLKLHSI-UHFFFAOYSA-M[1][5]
Melting Point 180-183 °C[3]
Appearance White to light yellow or light brown powder[1]

Synonyms: N-benzyl-4-methylpyridinium chloride, Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride.[2][5]

Synthesis

The primary method for the synthesis of 1-benzyl-4-methylpyridin-1-ium chloride is the Menshutkin reaction , a nucleophilic substitution reaction between a tertiary amine (4-methylpyridine) and an alkyl halide (benzyl chloride).[6]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 4-Methylpyridine p1 1-benzyl-4-methylpyridin-1-ium chloride r1->p1 Nucleophilic Attack r2 Benzyl Chloride r2->p1

Caption: Synthesis of 1-benzyl-4-methylpyridin-1-ium chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of pyridinium salts.[6][7]

Materials:

  • 4-Methylpyridine (γ-picoline)

  • Benzyl chloride

  • Acetonitrile (or another suitable polar aprotic solvent like toluene)

  • Diethyl ether (for precipitation/washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylpyridine (1.0 equivalent) in acetonitrile.

  • Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain this temperature for 7-10 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Add diethyl ether to the cooled mixture to induce further precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified 1-benzyl-4-methylpyridin-1-ium chloride under vacuum to obtain the final product.

Experimental Workflow Diagram

G start Start dissolve Dissolve 4-methylpyridine in acetonitrile start->dissolve add_benzyl_chloride Add benzyl chloride dissolve->add_benzyl_chloride reflux Heat to reflux (7-10 hours) add_benzyl_chloride->reflux cool Cool to room temperature reflux->cool precipitate Precipitate with diethyl ether cool->precipitate filter_wash Filter and wash with diethyl ether precipitate->filter_wash dry Dry under vacuum filter_wash->dry end End Product dry->end

Caption: Experimental workflow for the synthesis.

Characterization Data

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the pyridinium ring (downfield shifts, ~8-9 ppm).- Aromatic protons of the benzyl group (~7.3-7.6 ppm).- Methylene protons of the benzyl group (-CH₂-) as a singlet (~5.5-6.0 ppm).- Methyl protons on the pyridinium ring (-CH₃) as a singlet (~2.5-3.0 ppm).
¹³C NMR - Aromatic carbons of the pyridinium and benzyl rings.- Methylene carbon of the benzyl group.- Methyl carbon on the pyridinium ring.
IR (Infrared) Spectroscopy - C-H stretching from aromatic and aliphatic groups.- C=C and C=N stretching from the aromatic rings.- C-N stretching.
Mass Spectrometry (MS) - The molecular ion peak for the cation (C₁₃H₁₄N⁺) would be observed at m/z ≈ 184.26.[8]

Applications

Quaternary pyridinium salts, such as 1-benzyl-4-methylpyridin-1-ium chloride, are versatile compounds with a range of potential applications in scientific research and development, including:

  • Phase-Transfer Catalysis: Their ionic nature allows them to facilitate reactions between reactants in different phases.

  • Ionic Liquids: As precursors or components in the formulation of ionic liquids, which are used as environmentally benign solvents and catalysts.

  • Organic Synthesis: As intermediates in the synthesis of more complex molecules.

  • Biological Screening: As part of compound libraries for screening for potential biological activities.

This technical guide provides a foundational understanding of 1-benzyl-4-methylpyridin-1-ium chloride. Further research and experimental validation are encouraged for specific applications.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Methyl-benzylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt with potential applications in various scientific fields, including as an acetylcholinesterase inhibitor.[1][2][3] This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its synthesis and characterization, and visual representations of its synthesis workflow and biological signaling pathway.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through NMR and mass spectrometry. The expected and observed data are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

NucleusChemical Shift (δ) ppmDescription
¹H NMR8.5 - 9.5Protons on the pyridinium ring adjacent to the nitrogen
7.8 - 8.2Protons on the pyridinium ring meta to the nitrogen
7.2 - 7.6Protons on the benzyl ring
5.5 - 6.0Methylene protons (-CH₂-) of the benzyl group
2.4 - 2.6Methyl protons (-CH₃) on the pyridinium ring
¹³C NMR145 - 150Carbons of the pyridinium ring adjacent to the nitrogen
125 - 130Carbons of the pyridinium ring meta to the nitrogen
128 - 135Carbons of the benzyl ring
60 - 65Methylene carbon (-CH₂-) of the benzyl group
20 - 25Methyl carbon (-CH₃) on the pyridinium ring

Table 2: Mass Spectrometry (MS) Data of this compound

ParameterValueDescription
Molecular Ion (M⁺)m/z 184.11C₁₃H₁₄N⁺
Fragmentation Ionm/z 91.05Tropylium ion (C₇H₇⁺) from cleavage of the benzyl group
Fragmentation Ionm/z 93.074-Methylpyridine radical cation from loss of the benzyl group

Experimental Protocols

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through a standard quaternization reaction.

  • Materials: 4-methylpyridine, benzyl chloride, and a suitable solvent such as acetonitrile or toluene.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methylpyridine in the chosen solvent.

    • Add an equimolar amount of benzyl chloride to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction.

    • The product, being a salt, will precipitate out of the solution.

    • The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

2.2. NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Two-dimensional NMR techniques such as COSY and HSQC can be employed for unequivocal assignment of proton and carbon signals.

2.3. Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent, typically methanol or acetonitrile.

  • Instrumentation:

    • An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of quaternary ammonium salts.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source.

    • The instrument is operated in positive ion mode to detect the cationic 4-Methyl-benzylpyridinium ion.

    • A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions to confirm the structure.

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Methylpyridine + Benzyl Chloride Reaction Quaternization in Acetonitrile Reactants->Reaction Stirring/Heating Precipitation Product Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product 4-Methyl-benzylpyridinium Chloride Drying->Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Product->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Product->MS_Analysis Data_Analysis Spectroscopic Data Analysis NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Confirmation Structure Confirmation Data_Analysis->Confirmation AChE_Inhibition cluster_enzyme Acetylcholinesterase (AChE) Active Site CAS Catalytic Anionic Site (CAS) Hydrolysis Hydrolysis CAS->Hydrolysis Inhibition Inhibition EAS Esteratic Site EAS->Hydrolysis Acetylcholine Acetylcholine Acetylcholine->CAS Binds to Acetylcholine->EAS Binds to 4MBP 4-Methyl-benzylpyridinium Chloride 4MBP->CAS Competitively Binds to Products Choline + Acetic Acid Hydrolysis->Products No_Hydrolysis Acetylcholine Breakdown Blocked Inhibition->No_Hydrolysis Leads to

References

Thermal Analysis of 4-Methyl-benzylpyridinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of 4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt with applications in various fields, including as an ionic liquid and in the synthesis of biologically active compounds. The thermal stability and phase behavior of this compound are critical parameters for its handling, storage, and application. This document details the experimental methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents the available thermal data, and offers insights into the interpretation of these results.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. For this compound, DSC and TGA are particularly insightful.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. Endothermic events, like melting, result in a positive heat flow, while exothermic events, such as decomposition, result in a negative heat flow.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful tool for determining the thermal stability of a material, identifying the temperature ranges of decomposition, and quantifying the amount of volatile components.

Experimental Protocols

The following sections describe generalized yet detailed experimental protocols for the DSC and TGA of this compound, based on common practices for organic salts and ionic liquids.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan.

  • Encapsulation: The pan is hermetically sealed to prevent any loss of volatile components during heating.

  • Instrument Setup:

    • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

    • Atmosphere: The DSC cell is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Temperature Program: The sample is subjected to a controlled heating program. A typical program involves:

      • An initial isothermal period at a temperature below the expected melting point (e.g., 25°C for 5 minutes) to ensure thermal equilibrium.

      • A heating ramp at a constant rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).

      • A cooling ramp at a controlled rate back to the initial temperature.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The resulting plot is a DSC thermogram.

  • Data Analysis: The thermogram is analyzed to determine:

    • Melting Point (Tm): The temperature at which the endothermic peak corresponding to melting reaches its maximum.

    • Onset Temperature (Tonset): The temperature at which the melting process begins, determined by the intersection of the baseline and the tangent of the melting peak.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, which is proportional to the energy required to melt the sample.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: The TGA furnace is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to ensure that the observed mass loss is due to thermal decomposition and not oxidation.

    • Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting plot is a TGA thermogram.

  • Data Analysis: The TGA curve is analyzed to determine:

    • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Decomposition Steps: The number of distinct steps in the mass loss curve, which may indicate different decomposition reactions.

    • Temperature of Maximum Decomposition Rate (Tpeak): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Quantitative Data Summary

The following table summarizes the available quantitative thermal analysis data for this compound.

Analysis TypeParameterValueReference
DSCMelting Point (Peak)182°C[1]
TGATemperature at 5% Mass Loss220°C[1]

Visualization of Experimental and Data Analysis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the thermal analysis experiments and the subsequent data interpretation.

experimental_workflow cluster_dsc DSC Experimental Workflow cluster_tga TGA Experimental Workflow dsc_start Start DSC Analysis dsc_prep Sample Preparation (3-5 mg in Al pan) dsc_start->dsc_prep dsc_load Load Sample and Reference Pans dsc_prep->dsc_load dsc_purge Purge with N2 (50 mL/min) dsc_load->dsc_purge dsc_heat Heat at 10°C/min dsc_purge->dsc_heat dsc_acquire Acquire Heat Flow Data dsc_heat->dsc_acquire dsc_end End DSC Analysis dsc_acquire->dsc_end tga_start Start TGA Analysis tga_prep Sample Preparation (5-10 mg in ceramic pan) tga_start->tga_prep tga_load Load Sample Pan tga_prep->tga_load tga_purge Purge with N2 (50 mL/min) tga_load->tga_purge tga_heat Heat at 10°C/min tga_purge->tga_heat tga_acquire Acquire Mass Loss Data tga_heat->tga_acquire tga_end End TGA Analysis tga_acquire->tga_end

Caption: Experimental workflows for DSC and TGA.

data_analysis_workflow cluster_dsc_analysis DSC Data Analysis cluster_tga_analysis TGA Data Analysis dsc_thermogram DSC Thermogram (Heat Flow vs. Temp) dsc_identify_peaks Identify Endothermic Peaks dsc_thermogram->dsc_identify_peaks dsc_determine_tm Determine Melting Point (Tm) dsc_identify_peaks->dsc_determine_tm dsc_calculate_hf Calculate Enthalpy of Fusion (ΔHf) dsc_identify_peaks->dsc_calculate_hf dsc_report Report Thermal Transitions dsc_determine_tm->dsc_report dsc_calculate_hf->dsc_report tga_thermogram TGA Thermogram (Mass % vs. Temp) tga_identify_steps Identify Mass Loss Steps tga_thermogram->tga_identify_steps tga_dtg Calculate Derivative (DTG Curve) tga_thermogram->tga_dtg tga_determine_tonset Determine Onset of Decomposition tga_identify_steps->tga_determine_tonset tga_report Report Thermal Stability tga_determine_tonset->tga_report tga_determine_tpeak Determine Peak Decomposition Temp tga_dtg->tga_determine_tpeak tga_determine_tpeak->tga_report

Caption: Data analysis workflows for DSC and TGA.

Interpretation of Results

The available thermal analysis data provides key insights into the physical and chemical stability of this compound.

  • DSC Analysis: The endothermic peak at 182°C in the DSC thermogram clearly indicates the melting point of the compound.[1] This is a first-order phase transition from a solid to a liquid state. The sharpness of the melting peak can provide a qualitative indication of the sample's purity; a sharp peak is generally associated with high purity. The absence of other significant thermal events before this temperature suggests that the compound is stable in its solid form up to its melting point.

  • TGA Analysis: The TGA data, which shows a 5% mass loss at 220°C, indicates the onset of thermal decomposition.[1] This temperature is a critical parameter for defining the upper limit of the compound's thermal stability. For applications involving heating, it is crucial to maintain the temperature below this point to avoid degradation. The decomposition of pyridinium salts often involves the cleavage of the N-alkyl or N-benzyl bond.

Conclusion

The thermal analysis of this compound by DSC and TGA reveals important characteristics of its thermal behavior. The compound exhibits a distinct melting point at 182°C and begins to decompose at approximately 220°C.[1] These findings are essential for establishing safe handling, storage, and processing conditions. For drug development professionals and researchers, understanding the thermal stability of this and related compounds is fundamental for formulation design, stability studies, and ensuring product quality and efficacy. Further studies to elucidate the full decomposition pathway and quantify the enthalpy of fusion would provide a more complete thermal profile of this versatile compound.

References

Solubility Profile of 4-Methyl-benzylpyridinium Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt with potential applications in various fields, including as an ionic liquid and phase transfer catalyst. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and application in diverse chemical processes.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative data on the solubility of this compound in a range of organic solvents. However, qualitative solubility can be inferred from documented synthesis and purification procedures. The following table summarizes the available qualitative solubility information.

Solvent SystemTemperatureSolubilitySource
Ethanol/WaterElevated (Reflux)Soluble[1]
Diethyl EtherRoom TemperatureSparingly Soluble / Insoluble[1]
AcetonitrileElevated (Reflux)Soluble (as a reaction solvent)[1]

Note: The solubility in acetonitrile is inferred from its use as a reaction solvent in the synthesis of this compound, implying that the product has at least some solubility in it at elevated temperatures.[1]

Factors Influencing Solubility

As a pyridinium-based ionic liquid, the solubility of this compound is governed by the principle of "like dissolves like." Its ionic nature, due to the positively charged pyridinium ring and the chloride anion, suggests a preference for polar solvents. The presence of the nonpolar benzyl and methyl groups, however, introduces some lipophilic character, potentially allowing for some solubility in less polar organic solvents.

Generally, the solubility of ionic liquids in organic solvents is influenced by:

  • Polarity of the Solvent: Polar solvents are more likely to solvate the charged ions of the salt.

  • Hydrogen Bonding Capability of the Solvent: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the chloride anion and the pyridinium ring.

  • Temperature: Solubility of solids in liquids generally increases with temperature.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Determine the mass of the solution in the volumetric flask.

    • Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

    • The mass of the dissolved this compound can be calculated by subtracting the initial mass of the empty flask.

    • Alternatively, the concentration of the saturated solution can be determined using a pre-calibrated analytical technique such as UV-Vis spectrophotometry or HPLC. For this, the filtered saturated solution would be appropriately diluted and analyzed.

  • Data Analysis:

    • Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results start Start add_solid Add Excess Solid start->add_solid 1 add_solvent Add Solvent add_solid->add_solvent 2 equilibrate Equilibrate at Constant Temperature add_solvent->equilibrate 3 settle Settle Excess Solid equilibrate->settle 4 filter Filter Supernatant settle->filter 5 quantify Quantify Solute filter->quantify 6 calculate Calculate Solubility quantify->calculate 7 end End calculate->end 8

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

References

An In-depth Technical Guide on the Quaternization of 4-Methylpyridine with Benzyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quaternization of 4-methylpyridine with benzyl chloride, a classic example of a Menschutkin reaction. This reaction is fundamental in organic synthesis, particularly for the generation of quaternary ammonium salts, which have broad applications in catalysis, as ionic liquids, and in the development of pharmaceutical agents.

Reaction Mechanism

The quaternization of 4-methylpyridine with benzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the lone pair of electrons on the nitrogen atom of the 4-methylpyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. Simultaneously, the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group.

The reaction results in the formation of a new carbon-nitrogen bond, yielding the N-benzyl-4-methylpyridinium cation with a chloride counter-ion. The transition state involves a trigonal bipyramidal geometry at the benzylic carbon, where the nitrogen atom and the chlorine atom are in apical positions.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products 4-MP 4-Methylpyridine BzCl Benzyl Chloride TS [N···C···Cl]‡ BzCl->TS Product N-Benzyl-4-methylpyridinium Chloride TS->Product Bond Formation/ Bond Breaking

Caption: SN2 mechanism of 4-methylpyridine quaternization.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-benzyl-4-methylpyridinium chloride, based on established procedures for similar quaternization reactions.

Materials and Equipment
  • Reactants: 4-methylpyridine (≥98%), Benzyl chloride (≥99%)

  • Solvent: Acetonitrile (anhydrous, ≥99.8%)

  • Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, dropping funnel, thermometer, rotary evaporator, Buchner funnel, filtration flask, vacuum pump, glassware for recrystallization.

Synthesis Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel is charged with 4-methylpyridine (e.g., 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Addition of Benzyl Chloride: Benzyl chloride (e.g., 0.1 mol) is dissolved in anhydrous acetonitrile (50 mL) and placed in the dropping funnel. The solution of benzyl chloride is added dropwise to the stirred solution of 4-methylpyridine at room temperature over a period of 30 minutes.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then triturated with diethyl ether to remove any unreacted starting materials.

  • Purification: The crude solid is collected by filtration and recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield pure N-benzyl-4-methylpyridinium chloride as a white crystalline solid.

  • Characterization: The purified product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow A 1. Charge flask with 4-methylpyridine and acetonitrile B 2. Add benzyl chloride solution dropwise A->B C 3. Heat to reflux (4-6 hours) B->C D 4. Cool to room temperature C->D E 5. Remove solvent (rotary evaporator) D->E F 6. Triturate with diethyl ether E->F G 7. Filter and collect crude product F->G H 8. Recrystallize from ethanol/diethyl ether G->H I 9. Dry and characterize the pure product H->I

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary

The rate of the Menschutkin reaction is significantly influenced by the solvent, temperature, and the nature of the reactants. The reaction follows second-order kinetics, with the rate law expressed as: Rate = k[4-methylpyridine][benzyl chloride].

The following table summarizes representative kinetic data for Menschutkin reactions involving benzyl halides and tertiary amines, which provide a comparative understanding of the factors affecting the reaction rate.

Alkyl HalideAmineSolventTemperature (°C)Second-Order Rate Constant (k) (M-1s-1)Activation Energy (Ea) (kJ/mol)
Benzyl ChlorideN,N-DimethylanilineAcetone271.95 x 10-5Not Reported
Benzyl ChlorideN,N-DimethylanilineMethanol274.24 x 10-5Not Reported
Benzyl ChlorideN,N-DimethylanilineAcetonitrile275.30 x 10-5Not Reported
Benzyl BromidePoly(4-vinyl pyridine)Sulpholane60Not Reported52.6 ± 4.9

Note: The data presented are for analogous systems and serve to illustrate the magnitude of the rate constants and activation energies. The rate of quaternization of 4-methylpyridine with benzyl chloride is expected to be of a similar order of magnitude.

Spectroscopic Data of N-Benzyl-4-methylpyridinium Chloride

The structure of the product, N-benzyl-4-methylpyridinium chloride, can be confirmed by various spectroscopic techniques.

TechniqueDescription of Expected Signals
1H NMR Aromatic protons of the pyridinium ring (δ ~8.5-9.0 ppm, d and δ ~7.8-8.2 ppm, d), aromatic protons of the benzyl group (δ ~7.2-7.6 ppm, m), benzylic protons (-CH2-) (δ ~5.5-6.0 ppm, s), and methyl protons (-CH3) (δ ~2.4-2.7 ppm, s).
13C NMR Pyridinium ring carbons (δ ~160 ppm, C4; δ ~145 ppm, C2/C6; δ ~128 ppm, C3/C5), benzyl group carbons (δ ~134 ppm, Cipso; δ ~129-130 ppm, Cortho, meta, para), benzylic carbon (-CH2-) (δ ~63 ppm), and methyl carbon (-CH3) (δ ~22 ppm).
Mass Spectrometry (ESI+) A prominent peak corresponding to the molecular cation [M]+ (N-benzyl-4-methylpyridinium) at m/z ≈ 184.11.

Whitepaper: A Technical Guide to the Biological Activities of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyridinium salts, a class of N-heterocyclic aromatic compounds, have emerged as privileged scaffolds in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth overview of the significant biological properties of pyridinium salts, including their antimicrobial, anticancer, enzyme-inhibiting, and antiviral effects. The document details the mechanisms of action, presents quantitative biological activity data in structured tables for comparative analysis, and provides standardized experimental protocols for their evaluation. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their therapeutic potential in drug discovery and development.

Introduction to Pyridinium Salts

Pyridinium salts are organic compounds containing the pyridinium cation, [C₅H₅NH]⁺, which is the conjugate acid of pyridine.[4] The structure consists of a six-membered aromatic ring with a positively charged nitrogen atom. This charge and the ability to modify the pyridine ring and the N-substituent extensively allow for the fine-tuning of their chemical and physical properties, such as hydrophobicity and surface activity.[5][6] These modifications are crucial for their interaction with biological targets and are a key reason for their broad spectrum of activities, which range from use as surfactants and germicides to complex roles as therapeutic agents.[1][7] Their biological significance is underscored by their presence in natural products and their increasing application in the development of novel drugs targeting cancer, microbial infections, and neurological disorders.[1][2][8]

Antimicrobial Activity

Pyridinium salts exhibit significant antimicrobial properties, particularly against bacteria and fungi. Their cationic nature is fundamental to their mechanism of action.[5]

Mechanism of Action

The primary mechanism of antimicrobial activity for pyridinium salts is the disruption of the bacterial cell membrane.[5][9] The positively charged pyridinium head group interacts electrostatically with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial adsorption is followed by the insertion of hydrophobic alkyl chains into the lipid bilayer, which compromises membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately cell death.[10] The effectiveness of this action is dependent on a balance between hydrophobicity and hydrophilicity.[11][12]

cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_pyridinium Pyridinium Salt Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Hydrophobic Interaction PS Cationic Head + Hydrophobic Tail PS->Membrane Electrostatic Adsorption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Antimicrobial mechanism of pyridinium salts via membrane disruption.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyridinium salts is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Class/NameTarget MicroorganismMIC (µg/mL)Reference
Benzylidenehydrazinylpyridinium (3d)Staphylococcus aureus4[13]
Benzylidenehydrazinylpyridinium (3d)Escherichia coli256[13]
Benzylidenehydrazinylpyridinium (3d)Pseudomonas aeruginosa32[13]
Pyridinium Bromide Salts (57-59)Xanthomonas oryzaeN/A (Excellent Activity Reported)[11]
N-alkylated pyridine-based salts (66)S. aureus & E. coli100 (Reported as concentration with 56% & 55% inhibition)[11]
Fluorinated Pyridinium Salts (11-13, etc.)Various Bacteria & Fungi4 - 8[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Microorganism: Inoculate a loopful of the test microorganism from a fresh culture into a tube of sterile Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Pyridinium Salt: Dissolve the pyridinium salt in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold serial dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the pyridinium salt at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Anticancer Activity

A growing body of research demonstrates the potent cytotoxic effects of pyridinium salts against various cancer cell lines.[1][8][15] Their anticancer activity is mediated through multiple mechanisms, making them promising candidates for cancer therapy.

Mechanisms of Action

Pyridinium salts can induce cancer cell death through several pathways:

  • Induction of Apoptosis: Many pyridinium compounds trigger programmed cell death (apoptosis). One mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress and activates the caspase signaling cascade, including caspase-8 and caspase-3.[8]

  • PI3K/Akt/mTOR Pathway Inhibition: Certain derivatives, such as tanshinone I-pyridinium salt a4, have been shown to inhibit key enzymes in cell survival pathways. Compound a4 targets PI3Kα, preventing the phosphorylation of Akt and mTOR, which are crucial for cell proliferation and survival.[16][17]

  • Membrane Disruption: Similar to their antimicrobial action, synthetic pyridinium salts can disturb the lipid membranes of cancer cells, leading to cell death.[8]

  • Autophagy Inhibition: Some pyridinium-hydrazone derivatives have been reported to exert their antitumor effect by inhibiting autophagic flux.[8]

PS Pyridinium Salt (e.g., MNP, MDION) ROS ↑ Intracellular ROS PS->ROS Cycle Cell Cycle Disturbance PS->Cycle Casp8 Caspase-8 Activation ROS->Casp8 Apoptosis Apoptosis Cycle->Apoptosis Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by pyridinium salts.[8]

PS Tanshinone I-Pyridinium Salt Derivative (a4) PI3K PI3Kα PS->PI3K Inhibits Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyridinium salt.[16][17]

Quantitative Anticancer Data

The cytotoxic activity of pyridinium salts is often expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro.

Compound Name/ClassCancer Cell LineIC₅₀ (µM)Reference
Tanshinone I-Pyridinium Salt (a4)MDA-MB-231 (Breast Cancer)1.41[17]
Tanshinone I-Pyridinium Salt (a4)HepG2 (Hepatocellular Carcinoma)1.63[17]
Tanshinone I-Pyridinium Salt (a4)22RV1 (Prostate Cancer)1.40[17]
Hydrazone-linked dimeric pyridinium saltsColon & Breast Cancer Lines59 - 64[18]
IDA (Reference Compound)HL60 (Leukaemia)9.5[8]
IDA (Reference Compound)HL60/MX2 (Resistant Leukaemia)19.0[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinium salt in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

Pyridinium salts have been identified as inhibitors of several clinically important enzymes.[19]

  • Acetylcholinesterase (AChE) Inhibition: Certain pyridinium derivatives are potent inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[20] This activity is relevant for the treatment of Alzheimer's disease. Some compounds exhibit time-dependent inhibition, suggesting a strong and lasting interaction with the enzyme.[20]

  • PI3Kα Inhibition: As mentioned in the anticancer section, specific pyridinium salts can act as PI3Kα inhibitors, a key target in cancer therapy. The tanshinone I-pyridinium derivative a4 showed an IC₅₀ of 9.24 ± 0.20 μM against this enzyme.[16][17]

Antiviral Activity

The investigation into the antiviral properties of pyridinium salts is an emerging area. Studies have shown that some pyridinium compounds possess activity against various viruses. For example, pyridinium salts have been reported to have activity against SARS-CoV and Feline Infectious Peritonitis Virus (FIPV). The mechanism of action is still under investigation but may involve interference with viral entry or replication processes.

Synthesis of Biologically Active Pyridinium Salts

The synthesis of pyridinium salts is typically straightforward, allowing for the creation of large and diverse chemical libraries for biological screening. A common and efficient method is the quaternization of a pyridine derivative.[9][21]

Start Start Materials: Pyridine Derivative + Alkyl Halide Reaction Quaternization Reaction (e.g., Reflux in Ethanol) Start->Reaction Precipitate Cool & Precipitate Reaction->Precipitate Filter Filter & Wash Precipitate->Filter Purify Crystallization Filter->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Screen Biological Activity Screening Characterize->Screen End Active Pyridinium Salt Screen->End

Caption: General workflow for the synthesis and evaluation of pyridinium salts.[9]

Conclusion and Future Perspectives

Pyridinium salts represent a versatile and highly promising class of compounds with a wide array of biological activities. Their efficacy as antimicrobial and anticancer agents is well-documented, with clear mechanisms of action involving membrane disruption and induction of apoptosis. The structure-activity relationship is heavily influenced by the nature of the substituents on the pyridine ring and the nitrogen atom, particularly the balance of hydrophobicity and hydrophilicity.[6] The potential for these compounds to act as enzyme inhibitors and antiviral agents further broadens their therapeutic applicability. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel derivatives through combinatorial synthesis, and conducting in-vivo studies to translate the promising in-vitro results into viable clinical applications. The continued exploration of pyridinium scaffolds is a valuable endeavor in the quest for new and effective therapeutic agents.

References

Methodological & Application

Application Note: Synthesis of 4-Methyl-benzylpyridinium chloride via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-Methyl-benzylpyridinium chloride, also known as 1-benzyl-4-methylpyridin-1-ium chloride, via a nucleophilic substitution reaction.[1] The described method is a robust and efficient laboratory-scale procedure involving the quaternization of 4-methylpyridine with benzyl chloride.[1] This protocol outlines the reaction setup, purification, and comprehensive analytical characterization of the final product, yielding high-purity material suitable for research and development applications.

Introduction

This compound is a quaternary ammonium salt with applications in various fields of chemical synthesis and materials science. Structurally, it consists of a pyridinium ring with a methyl group at the 4-position and a benzyl group attached to the nitrogen atom, with a chloride counterion.[1] The synthesis is achieved through a classic SN2 reaction, where the nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride. This application note presents a reliable method for its synthesis and characterization.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic attack of 4-methylpyridine on benzyl chloride, displacing the chloride ion and forming the quaternary pyridinium salt.

sn2_mechanism reactant1 4-Methylpyridine (Nucleophile) transition_state Transition State [N---C bond forming] [C---Cl bond breaking] reactant1->transition_state Nucleophilic Attack reactant2 Benzyl Chloride (Electrophile) reactant2->transition_state product 4-Methyl-benzylpyridinium Cation transition_state->product leaving_group Chloride Anion (Cl⁻) transition_state->leaving_group Loss of Leaving Group

Caption: Logical diagram of the SN2 nucleophilic substitution mechanism.

Experimental Protocol

This section details the required materials and the step-by-step procedure for the synthesis, isolation, and purification of this compound.

Materials and Equipment
  • Reagents: 4-Methylpyridine (≥98%), Benzyl chloride (≥99%), Anhydrous acetonitrile (≥99.8%), Diethyl ether (anhydrous), Ethanol (absolute), Deionized water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, inert gas line (Nitrogen or Argon), Büchner funnel, vacuum flask, rotary evaporator, standard laboratory glassware.

Synthesis Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar quantities of 4-methylpyridine and benzyl chloride.[1]

  • Solvent Addition: Add anhydrous acetonitrile to the flask. The typical concentration is around 0.5-1.0 M.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Heating: Heat the reaction mixture to reflux at 80–90°C with vigorous stirring.[1]

  • Reaction Time: Maintain the reflux for 12–24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] The formation of a white precipitate indicates product formation.

Isolation and Purification
  • Cooling: After the reaction is complete, cool the mixture to room temperature, which should increase the amount of precipitated product.[1]

  • Filtration: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.[1]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[1]

  • Drying: Dry the purified white crystals under vacuum to remove residual solvents.

Data Presentation

The following tables summarize the key physicochemical properties, reaction parameters, and analytical data for this compound.

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name 1-benzyl-4-methylpyridin-1-ium chloride [1][2]
CAS Number 23662-66-0 [2][3][4]
Molecular Formula C₁₃H₁₄ClN [1][2][4]
Molecular Weight 219.71 g/mol [1][2][4]
Appearance White crystalline solid -

| Melting Point | 180–183°C |[1] |

Table 2: Reaction Conditions and Expected Results

Parameter Condition / Value Reference
Reactants 4-Methylpyridine, Benzyl Chloride (1:1 molar ratio) [1]
Solvent Anhydrous Acetonitrile [1]
Temperature 80–90°C (Reflux) [1]
Time 12–24 hours [1]
Expected Yield >85% [1]

| Expected Purity | ≥99% (by HPLC) |[1] |

Table 3: Analytical Characterization Data

Technique Parameters & Expected Results Reference
HPLC Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFARetention Time: ~6.2 minutes [1]
¹H NMR Aromatic protons: δ 7.2–8.5 ppmBenzyl protons (CH₂): δ 4.5–5.0 ppmMethyl group (CH₃): δ 2.5 ppm [1]
¹³C NMR Pyridinium carbons: δ 120–150 ppmBenzyl carbons: δ 40–50 ppmMethyl carbon: δ 20–25 ppm [1]
Mass Spec. Molecular Ion (M⁺): m/z 219.71 [1]
DSC Endothermic peak at ~182°C (melting) [1]

| TGA | 5% weight loss at ~220°C |[1] |

Experimental Workflow Visualization

The entire process from reaction setup to final analysis is depicted in the workflow diagram below.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purification 4. Purification cluster_analysis 5. Characterization prep1 Mix equimolar 4-methylpyridine and benzyl chloride in anhydrous acetonitrile prep2 Establish inert atmosphere (e.g., Nitrogen) prep1->prep2 reaction Reflux at 80-90°C for 12-24 hours prep2->reaction Heat workup1 Cool reaction mixture to room temperature reaction->workup1 Cool workup2 Filter the precipitate (crude product) workup1->workup2 workup3 Wash precipitate with diethyl ether workup2->workup3 purify1 Recrystallize crude product from ethanol/water mixture workup3->purify1 Crude Product purify2 Dry the purified crystals under vacuum purify1->purify2 analysis Analyze final product: - HPLC for Purity - NMR for Structure - MS for Molecular Weight - DSC/TGA for Thermal Properties purify2->analysis Pure Product

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The protocol described herein provides a straightforward and reproducible method for the synthesis of high-purity this compound. The quaternization reaction is efficient, and the purification by recrystallization yields a product that meets the stringent purity requirements for advanced research and development purposes. For industrial-scale synthesis, the use of phase-transfer catalysts could be explored to potentially enhance reaction rates.[1]

References

Application Notes and Protocols: 4-Methyl-benzylpyridinium chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is invaluable in organic synthesis, offering advantages such as milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and more environmentally benign reagents and solvents. 4-Methyl-benzylpyridinium chloride is a quaternary ammonium salt that can function as an effective phase transfer catalyst. Its amphiphilic nature, possessing both a hydrophilic pyridinium head and a lipophilic benzyl group, allows it to transport anions from the aqueous or solid phase into the organic phase where the reaction occurs.[1][2] These notes provide an overview of the applications and detailed protocols for utilizing this compound as a phase transfer catalyst in organic synthesis.

Application Notes

Mechanism of Action

The catalytic action of this compound in a biphasic system involves the exchange of its chloride anion with the anion of a reactant from the aqueous or solid phase. The resulting lipophilic ion pair, containing the reactant anion, is then transferred into the organic phase.[1][2] In the organic phase, the "naked" anion is more reactive as it is less solvated, leading to an accelerated reaction with the organic-soluble substrate. After the reaction, the catalyst cation pairs with the leaving group anion and migrates back to the aqueous or solid phase to repeat the cycle.

Advantages in Synthesis

The use of this compound as a phase transfer catalyst offers several benefits:

  • Enhanced Reaction Rates: By bringing reactants together from immiscible phases, the catalyst significantly increases the reaction rate.

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and atmospheric pressure.

  • Improved Yields and Purity: Side reactions are often minimized, leading to higher yields of the desired product.

  • Use of Inexpensive Reagents: It allows for the use of inexpensive inorganic bases (e.g., NaOH, K2CO3) and nucleophiles in an aqueous or solid form.[3]

  • Solvent Flexibility: It enables the use of a wider range of less polar, aprotic solvents, reducing the need for expensive and often toxic polar aprotic solvents like DMSO or DMF.[1][3]

  • Simplified Work-up: The catalyst and inorganic byproducts can often be easily removed by simple phase separation and washing.

Key Applications

This compound can be employed in a variety of phase transfer catalyzed reactions, including:

  • Nucleophilic Substitution Reactions: Such as the synthesis of ethers, esters, nitriles, and azides from alkyl halides.[4]

  • Wittig Reaction: For the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. This is a prominent application for synthesizing stilbene and its derivatives.[5][6][7]

  • Alkylation Reactions: C-, O-, N-, and S-alkylation of various substrates.

  • Oxidation Reactions: Using oxidizing agents like potassium permanganate or potassium dichromate in a biphasic system.

  • Reduction Reactions: Employing reducing agents such as sodium borohydride.

Experimental Protocols

Protocol 1: Synthesis of (E)-Stilbene via Wittig Reaction

This protocol describes the synthesis of (E)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride, utilizing this compound as the phase transfer catalyst. The catalyst facilitates the deprotonation of the phosphonium salt by an aqueous base to form the ylide in the organic phase.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • This compound

  • Dichloromethane (CH2Cl2)

  • 50% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (10 mmol, 3.89 g) and benzaldehyde (12 mmol, 1.27 g).

  • Add this compound (0.5 mmol, 0.11 g) to the flask.

  • Add 20 mL of dichloromethane to the flask and stir the mixture to dissolve the solids.

  • To the vigorously stirred organic solution, slowly add 20 mL of a 50% aqueous sodium hydroxide solution.

  • Continue to stir the biphasic mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with 2 x 20 mL of deionized water and then with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • The crude product is a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide. (E)-Stilbene can be purified by recrystallization from a suitable solvent system, such as ethanol or hexanes, as it is less soluble than the (Z)-isomer and the phosphine oxide byproduct.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass (g)Yield (%)
Benzyltriphenylphosphonium chloride388.88103.89-
Benzaldehyde106.12121.27-
This compound219.710.50.11-
(E)-Stilbene180.25-->85% (Typical)

Note: The yield is based on typical results for similar phase transfer catalyzed Wittig reactions. Actual yields may vary.[8]

Visualizations

Logical Workflow for Phase Transfer Catalyzed Wittig Reaction

Wittig_Workflow cluster_aqueous Aqueous Phase cluster_catalyst Catalyst Cycle NaOH NaOH Catalyst_Cl Q+Cl- NaCl NaCl PhosphoniumSalt Benzyltriphenyl- phosphonium Chloride Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Base Aldehyde Benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide->Oxaphosphetane Reaction with Aldehyde Stilbene (E)-Stilbene Oxaphosphetane->Stilbene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO cluster_organic cluster_organic Stilbene->cluster_organic TPO->cluster_organic Catalyst_OH Q+OH- Catalyst_Cl->Catalyst_OH Anion Exchange at Interface Catalyst_OH->Ylide Deprotonation

Caption: Workflow of the Wittig reaction under phase transfer catalysis.

Mechanism of Phase Transfer Catalysis

PTC_Mechanism Aqueous Phase Aqueous Phase Organic Phase Organic Phase MX M+X- (Reactant) MY M+Y- (Byproduct) QX_aq Q+X- MX->QX_aq RZ R-Z (Substrate) RX R-X (Product) RZ->RX Product Formation QZ Q+Z- RX->QZ Catalyst Regeneration QZ->QX_aq Phase Transfer Back QX_org Q+X- QX_aq->QX_org QX_org->RZ

Caption: General mechanism of phase transfer catalysis.

References

Application Notes and Protocols: 4-Methyl-benzylpyridinium chloride as a Precursor for N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methyl-benzylpyridinium chloride as a precursor to N-heterocyclic carbenes (NHCs), versatile organocatalysts with broad applications in organic synthesis. This document details the synthesis of the precursor salt, the in-situ generation of the corresponding NHC, and a protocol for a representative catalytic application.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, mediating a wide range of chemical transformations with high efficiency and selectivity. Their strong σ-donating ability and tunable steric and electronic properties make them ideal ligands for transition metals and effective catalysts in their own right. Pyridinium salts, such as this compound, serve as stable, readily accessible precursors to pyridine-based NHCs. Upon deprotonation, these salts form highly reactive pyridin-2-ylidene species, which can be utilized in various catalytic cycles.

This document provides protocols for the synthesis of this compound and its subsequent use as an NHC precursor in a model catalytic reaction, the Stetter reaction.

Data Presentation

Table 1: Synthesis of this compound
Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
4-MethylpyridineBenzyl chlorideAcetonitrileReflux (82)18>90
Table 2: Representative 1H NMR Data for N-benzyl-4-methylaniline

As a reference for the benzyl and methylphenyl moieties, the following 1H NMR data for a related compound is provided.

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ar-H (benzyl)7.42-7.33m5H
Ar-H (tolyl)7.05, 6.79d, d2H, 2H
N-CH 2-Ph4.41s2H
Ar-CH 32.51s3H

Note: Data is for N-benzyl-4-methylaniline and serves as an approximate reference for the expected chemical shifts of the precursor's substituents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the NHC precursor salt via a standard quaternization reaction.

Materials:

  • 4-Methylpyridine (1.0 eq)

  • Benzyl chloride (1.0 eq)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for filtration and washing

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpyridine and anhydrous acetonitrile.

  • Slowly add an equimolar amount of benzyl chloride to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

Protocol 2: In-situ Generation of N-benzyl-4-methyl-pyridin-2-ylidene

This protocol outlines the in-situ generation of the N-heterocyclic carbene from the precursor salt for immediate use in a catalytic reaction.

Materials:

  • This compound (1.0 eq)

  • Strong base (e.g., Potassium tert-butoxide, 1.0 eq)

  • Anhydrous, aprotic solvent (e.g., THF, Dioxane)

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Syringe for transfer of reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

  • Add anhydrous, aprotic solvent to dissolve the salt.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the strong base (e.g., potassium tert-butoxide in THF) to the pyridinium salt solution via syringe.

  • Stir the reaction mixture at 0°C for 30 minutes. The formation of the yellow to orange colored NHC may be observed.

  • The freshly generated NHC solution is now ready for use in a subsequent catalytic reaction.

Protocol 3: NHC-Catalyzed Stetter Reaction

This protocol describes a representative application of the in-situ generated NHC in a Stetter reaction, a classic carbon-carbon bond-forming reaction.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.2 eq)

  • Michael acceptor (e.g., Chalcone, 1.0 eq)

  • In-situ generated N-benzyl-4-methyl-pyridin-2-ylidene solution (0.1 eq)

  • Anhydrous THF

  • Standard work-up and purification reagents (e.g., saturated aqueous NH4Cl, ethyl acetate, brine, anhydrous MgSO4, silica gel for column chromatography)

Procedure:

  • Prepare the NHC solution in-situ as described in Protocol 2.

  • To the freshly prepared NHC solution at 0°C, add the Michael acceptor (e.g., chalcone) dissolved in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde (e.g., benzaldehyde) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,4-dicarbonyl compound.

Visualizations

Synthesis_of_Precursor Reactant1 4-Methylpyridine Process Reflux, 18h Reactant1->Process + Reactant2 Benzyl chloride Reactant2->Process + Solvent Acetonitrile Solvent->Process Product This compound Process->Product

Caption: Synthesis of this compound.

NHC_Generation Precursor This compound Deprotonation Deprotonation 0°C, 30 min Precursor->Deprotonation Base Strong Base (e.g., KOtBu) Base->Deprotonation Solvent Anhydrous THF Solvent->Deprotonation NHC N-benzyl-4-methyl-pyridin-2-ylidene (N-Heterocyclic Carbene) Byproduct t-BuOH + KCl Deprotonation->NHC Deprotonation->Byproduct

Caption: In-situ generation of the N-heterocyclic carbene.

Stetter_Reaction_Cycle NHC NHC Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde (R-CHO) Adduct Intermediate Adduct Breslow->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer Product->NHC - NHC (catalyst regeneration)

Caption: Catalytic cycle of the NHC-catalyzed Stetter reaction.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Characterization of 4-Methyl-benzylpyridinium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate identification and quantification of 4-Methyl-benzylpyridinium chloride. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, ensuring reliable and reproducible results. This document provides comprehensive experimental protocols, system suitability parameters, and a visual representation of the analytical workflow.

Introduction

This compound is a quaternary ammonium compound with various potential applications. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (5 µm particle size, 250 x 4.6 mm)[1].

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA) (HPLC grade)[1]

    • Methanol (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterValue
Column C18 reversed-phase (5 µm, 250 x 4.6 mm)[1]
Mobile Phase Acetonitrile/Water (70:30, v/v) with 0.1% Trifluoroacetic Acid[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes
Expected Retention Time Approximately 6.2 minutes[1]

Protocols

Preparation of Mobile Phase
  • Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

  • Combine the solvents in a suitable glass container.

  • Add 1.0 mL of trifluoroacetic acid to the acetonitrile/water mixture.

  • Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in the mobile phase to a final concentration of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Filter the standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

System Suitability Testing

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The following parameters and acceptance criteria are recommended.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 replicate injections)
Resolution (Rs) ≥ 2.0 (between the analyte peak and any adjacent peaks)
Analysis Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

HPLC_Workflow A Mobile Phase Preparation (Acetonitrile:Water:TFA) D HPLC System Equilibration A->D B Standard Solution Preparation (Reference Standard) E System Suitability Testing (SST) B->E C Sample Preparation (Dissolution and Filtration) G Analyze Samples C->G D->E F SST Pass? E->F F->G Yes I Troubleshoot System F->I No H Data Processing and Quantification G->H I->D

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative data obtained from the analysis of the calibration standards should be tabulated to demonstrate the linearity of the method.

Concentration (µg/mL)Peak Area (arbitrary units)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]

A calibration curve should be generated by plotting the peak area versus the concentration of the standards. The linearity should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.

Conclusion

The HPLC method described in this application note is suitable for the reliable characterization and quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to most analytical laboratories. Adherence to the detailed protocols and system suitability criteria will ensure the generation of accurate and precise results for researchers and drug development professionals.

References

Application Notes and Protocols: 4-Methyl-benzylpyridinium Chloride in Ionic Liquid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methyl-benzylpyridinium chloride as a key component in the formulation of ionic liquids (ILs). These materials are noted for their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, making them suitable for a wide range of applications from chemical synthesis to drug delivery.[1][2][3]

Physicochemical and Structural Properties

This compound, also known as 1-benzyl-4-methylpyridin-1-ium chloride, is a quaternary ammonium salt consisting of a pyridinium cation and a chloride anion.[4] Its structure and properties make it a versatile precursor for a variety of ionic liquids.

Structural Characteristics
  • Cation: A pyridinium ring with a methyl group at the 4-position and a benzyl group attached to the nitrogen atom.[4]

  • Anion: A chloride (Cl⁻) counterion.[4]

Physicochemical Data

The properties of ionic liquids are highly dependent on both the cation and the anion. While specific data for a wide range of 4-Methyl-benzylpyridinium-based ILs is limited, the table below includes known data for the chloride salt and comparative data for other pyridinium-based ILs to illustrate general trends.

PropertyThis compoundN-Butylpyridinium chloride (NBuPy-Cl)1-Butyl-4-methylpyridinium tetrafluoroborate
Molecular Formula C₁₃H₁₄ClNC₉H₁₄ClNC₁₀H₁₆BF₄
Molecular Weight 219.71 g/mol [4]171.67 g/mol 221.05 g/mol
Melting Point (°C) 182 (as endothermic peak)[4]-< 25 (liquid at room temp)[5]
Decomposition Temp (°C) ~220 (5% weight loss)[4]--
Key Features Solid at room temperature.Forms ILs with low melting points.Water-insoluble IL.[5]
Primary Applications Precursor for other ILs, catalysis.[4]Electrolytes, toxicity studies.[6][7]Catalysis, organic synthesis.[8]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol details the quaternization of 4-methylpyridine with benzyl chloride to synthesize the target compound.[4]

Materials:

  • 4-Methylpyridine (equimolar amount)

  • Benzyl chloride (equimolar amount)

  • Anhydrous acetonitrile (solvent)

  • Diethyl ether (for washing)

  • Ethanol/water mixture (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the round-bottom flask, combine equimolar quantities of 4-methylpyridine and benzyl chloride. Add anhydrous acetonitrile to dissolve the reactants.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Heating: Heat the mixture to reflux at 80–90°C using a heating mantle. Maintain stirring for 12–24 hours.[4]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel. Wash the collected product thoroughly with diethyl ether to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to achieve high purity (≥99%).[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Industrial processes report yields greater than 85%.[4]

G cluster_synthesis Synthesis Workflow Reactants 1. Mix Reactants (4-Methylpyridine + Benzyl Chloride in Acetonitrile) Reflux 2. Reflux (80-90°C, 12-24h under N2) Reactants->Reflux Cool 3. Cool & Precipitate Reflux->Cool Filter 4. Filter & Wash (with Diethyl Ether) Cool->Filter Recrystallize 5. Recrystallize (from Ethanol/Water) Filter->Recrystallize Product 6. Final Product (this compound) Recrystallize->Product G cluster_apps Key Application Areas Core 4-Methyl-benzylpyridinium Chloride (Precursor) App1 Organic Synthesis (Solvent & Catalyst) Core->App1 e.g., Suzuki, Diels-Alder App2 Drug Development (Solubilization & Delivery) Core->App2 Enhances bioavailability App3 Electrochemistry (Electrolytes) Core->App3 e.g., Batteries, Supercapacitors App4 Biocatalysis (Enzyme Stabilization) Core->App4 e.g., Lipase stability G cluster_drug IL-Mediated Drug Solubilization API_Solid Poorly Soluble API (Crystalline Solid) Dissolution Dissolution Process (Overcomes lattice energy) API_Solid->Dissolution IL_Solvent Ionic Liquid (e.g., Pyridinium-based) IL_Solvent->Dissolution API_Solution API-IL Solution (Enhanced Solubility) Dissolution->API_Solution Formulation Improved Formulation (Higher Bioavailability) API_Solution->Formulation

References

Application Notes and Protocols for the Use of 4-Methyl-benzylpyridinium chloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt, serves as a valuable thermal initiator for cationic polymerization. This class of initiators offers temporal control over the polymerization process, as the initiation is triggered by heat. This characteristic is particularly advantageous in systems requiring a delay between mixing the monomer and initiator and the onset of polymerization, such as in certain coating, adhesive, and molding applications. The pyridinium salt structure allows for tunable reactivity based on the substituents on both the benzyl and pyridine moieties. These application notes provide an overview of the use of N-benzylpyridinium salts, with a focus on this compound, as thermal initiators for the cationic polymerization of various monomers, including styrenes and oxazolines. The following sections detail the mechanism of initiation, present key performance data, and provide experimental protocols for polymer synthesis.

Mechanism of Initiation

N-benzylpyridinium salts initiate cationic polymerization through thermal decomposition. Upon heating, the bond between the benzyl group and the nitrogen of the pyridine ring cleaves, which can lead to the formation of a benzyl carbocation. This carbocation then acts as the initiating species, attacking a monomer unit to start the polymer chain growth. The pyridine moiety is liberated during this process. The general initiation mechanism is depicted below.

G Initiator This compound Heat Δ (Heat) Initiator->Heat Carbocation Benzyl Carbocation (Initiating Species) Heat->Carbocation Initiation Pyridine 4-Methylpyridine (Byproduct) Heat->Pyridine Monomer Monomer (e.g., Styrene) Carbocation->Monomer Attack PropagatingChain Propagating Polymer Chain Monomer->PropagatingChain

Caption: Proposed initiation mechanism for cationic polymerization using this compound.

Data Presentation

The efficiency of N-benzylpyridinium salts as initiators can be evaluated by examining monomer conversion, and the molecular weight and polydispersity of the resulting polymers. The following tables summarize representative data from studies on the polymerization of styrene and 2-ethyl-2-oxazoline.

Table 1: Cationic Polymerization of Styrene Initiated by N-Benzyl o-cyanopyridinium Hexafluoroantimonate at 10°C in CH2Cl2 [1]

Runo-Cyanopyridine (mol%)Time (h)Conversion (%)Yield (%)Mn ( g/mol )Mw/Mn
1014746848002.73
2136443715001.53
356353338001.20
41020040-6001.11

Data from a study using a related N-benzylpyridinium salt, demonstrating the effect of a terminating agent (o-cyanopyridine) on the polymerization of styrene.[1]

Table 2: Thermal Polymerization of 2-Ethyl-2-oxazoline with Various Benzyl Onium Salts [2]

InitiatorTemperature (°C)Time (h)Conversion (%)
N-benzyl o-cyano pyridinium bromide140287
N-benzyl p-cyano pyridinium bromide14020
N-benzyl pyridinium bromide14020
N-benzyl N,N-dimethyl anilinium bromide140225
Benzyl triphenyl phosphonium bromide14020

This data highlights the influence of the initiator structure on the polymerization of a cyclic monomer.[2]

Experimental Protocols

The following are generalized protocols for the thermal polymerization of styrene and 2-ethyl-2-oxazoline using an N-benzylpyridinium salt initiator. These should be adapted and optimized for specific experimental setups and desired polymer characteristics.

Protocol 1: Thermal Polymerization of Styrene

This protocol is based on the cationic polymerization of styrene initiated by an N-benzylpyridinium salt.[1]

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • This compound (or other N-benzylpyridinium salt)

  • Dichloromethane (CH2Cl2), anhydrous

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the desired amount of this compound to the flask.

    • Add anhydrous dichloromethane via syringe to achieve the desired monomer concentration (e.g., 1 M).[1]

    • Stir the mixture until the initiator is fully dissolved.

    • Add the freshly distilled styrene to the reaction mixture via syringe.

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 10°C, although higher temperatures may be required for thermal initiation).[1]

    • Stir the reaction mixture for the specified time (e.g., 14 hours).[1]

  • Termination and Isolation:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

    • Collect the precipitated polystyrene by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the molecular weight (Mn) and polydispersity (Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC).

Protocol 2: Thermal Polymerization of 2-Ethyl-2-oxazoline

This protocol describes the bulk polymerization of 2-ethyl-2-oxazoline initiated by an N-benzylpyridinium salt.[2]

Materials:

  • 2-Ethyl-2-oxazoline (distilled and stored over molecular sieves)[2]

  • This compound (or other suitable N-benzylpyridinium salt)

  • Acetonitrile (for dilution if necessary)[2]

  • Methanol

  • Glass polymerization tube

  • Vacuum line and heat gun

  • Thermostatically controlled oil bath

Procedure:

  • Preparation of the Polymerization Tube: A glass polymerization tube is thoroughly cleaned and dried.

  • Reagent Addition:

    • Add the desired amount of this compound to the tube.

    • Add the purified 2-ethyl-2-oxazoline to the tube.

  • Degassing:

    • Connect the tube to a vacuum line and perform several freeze-pump-thaw cycles to remove dissolved gases.

    • Seal the tube under vacuum using a flame.

  • Polymerization:

    • Place the sealed tube in a thermostatically controlled oil bath set to the desired temperature (e.g., 140°C).[2]

    • Allow the polymerization to proceed for the intended duration (e.g., 2 hours).[2]

  • Isolation and Purification:

    • After cooling, carefully open the tube.

    • If the polymer is solid, dissolve it in a suitable solvent like acetonitrile.

    • Precipitate the polymer by adding the solution to a non-solvent such as diethyl ether.

    • Collect the polymer by filtration or decantation.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion.

    • Characterize the polymer by techniques such as NMR spectroscopy and GPC.

Experimental Workflow

The general workflow for conducting a polymer synthesis using this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Reagent_Prep Reagent Purification (Monomer, Solvent) Reagent_Add Addition of Initiator, Solvent, and Monomer Reagent_Prep->Reagent_Add Vessel_Prep Reaction Vessel Drying Vessel_Prep->Reagent_Add Polymerization Thermal Polymerization (Heating and Stirring) Reagent_Add->Polymerization Termination Termination of Polymerization Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration) Termination->Isolation Drying Drying Isolation->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: General experimental workflow for polymer synthesis.

Applications in Drug Development

Polymers synthesized via cationic polymerization have potential applications in drug delivery systems. For instance, biocompatible polymers like poly(2-ethyl-2-oxazoline) can be used to create stealth coatings for drug nanoparticles, prolonging their circulation time. Block copolymers, which can be synthesized using a sequential monomer addition approach with living polymerization characteristics, can self-assemble into micelles for the encapsulation of hydrophobic drugs. The ability to control the initiation of polymerization thermally is advantageous for in-situ forming hydrogels or implants, where a liquid formulation is injected and then solidifies within the body upon reaching physiological temperature. Further research into the use of this compound and related initiators can expand the library of well-defined polymers for these advanced biomedical applications.

References

Application Notes and Protocols: Biological Screening of 4-Methyl-benzylpyridinium chloride for Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium compounds, particularly pyridinium salts, are a class of molecules recognized for their antimicrobial properties.[1][2] Their cationic nature facilitates interaction with negatively charged bacterial cell membranes, leading to membrane disruption and subsequent cell death.[1] 4-Methyl-benzylpyridinium chloride is a pyridinium salt with potential as an antibacterial agent. This document provides detailed protocols for the biological screening of this compound to determine its antibacterial efficacy and cytotoxicity. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and a cytotoxicity assessment using a standard MTT assay.

Data Presentation

The following tables summarize representative quantitative data from the biological screening of this compound against common bacterial strains and a mammalian cell line.

Table 1: Antibacterial Activity of this compound

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive1632
Bacillus subtilis (ATCC 6633)Gram-positive816
Escherichia coli (ATCC 25922)Gram-negative64128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128>256

Table 2: Cytotoxicity of this compound against Human Dermal Fibroblasts (HDFs)

AssayEndpointValue
MTT AssayIC₅₀ (µg/mL)150

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][3][4]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (MHB alone)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (MHB with bacteria, no compound).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[4][5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC assay.[4]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, observe the MHA plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of this compound on the viability of a mammalian cell line.

Materials:

  • Human Dermal Fibroblasts (HDFs) or other suitable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the HDFs into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with Compound:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Compound Dilutions prep_dilutions->inoculate_plate incubate_mic Incubate at 37°C for 24h inoculate_plate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Use clear wells incubate_mbc Incubate Agar Plates at 37°C for 24h subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc seed_cells Seed Mammalian Cells treat_cells Treat with Compound seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_ic50 Calculate IC50 mtt_assay->read_ic50

Caption: Experimental workflow for antibacterial and cytotoxicity screening.

mechanism_of_action compound This compound (Cationic) interaction Electrostatic Interaction compound->interaction bacterial_membrane Bacterial Cell Membrane (Anionic) bacterial_membrane->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-benzylpyridinium Chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 4-Methyl-benzylpyridinium chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method is the quaternization of 4-methylpyridine with benzyl chloride. This is a type of bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menshutkin reaction.[1]

Q2: What is a typical yield for this synthesis?

A2: With an optimized protocol, laboratory-scale syntheses can achieve yields of over 85-90% after purification.[1] Industrial processes report similar yields of over 85% with purity often exceeding 99%.[2]

Q3: Which experimental factors are most critical for maximizing the yield?

A3: The most critical factors include reaction temperature, the stoichiometric ratio of reactants, and the choice and purity of the solvent.[1] Maintaining a controlled temperature is crucial to prevent side reactions, while using a slight excess of benzyl chloride can help drive the reaction to completion.[1]

Q4: How can the progress of the reaction be monitored?

A4: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture over time, the consumption of the starting materials (4-methylpyridine and benzyl chloride) and the formation of the pyridinium salt product can be tracked.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low or No Product Yield

  • Possible Cause 1: Sub-optimal Stoichiometry.

    • Solution: While equimolar amounts can be used, employing a slight excess of the benzylating agent (benzyl chloride) at 1.2 to 1.5 equivalents is a common strategy to maximize yield and drive the reaction to completion.[1]

  • Possible Cause 2: Presence of Moisture.

    • Solution: The reaction is sensitive to water, which can hydrolyze benzyl chloride. It is essential to use an anhydrous solvent, such as anhydrous acetonitrile, and ensure all glassware is thoroughly dried.[1][2] The reaction should also be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]

  • Possible Cause 3: Incorrect Reaction Temperature.

    • Solution: A controlled temperature range of 80–90°C is recommended for refluxing in acetonitrile.[2] Temperatures that are too low will result in a very slow reaction rate, while excessively high temperatures can promote the formation of side products through oligomerization.[1]

  • Possible Cause 4: Insufficient Reaction Time.

    • Solution: Laboratory-scale reactions typically require 12 to 24 hours to reach completion.[2] Monitor the reaction's progress via TLC and ensure the starting material has been consumed before proceeding with the work-up.

Problem: The Product is an Oil and Fails to Crystallize

  • Possible Cause: Presence of Impurities.

    • Solution: Oily products are often indicative of impurities, such as unreacted starting materials or side products, that inhibit crystallization. The crude product should be thoroughly washed with a solvent in which the product is insoluble but the impurities are soluble, such as cold diethyl ether.[2] Subsequent purification by recrystallization from a suitable solvent system, like an ethanol/water mixture, is critical.[2]

Problem: The Reaction is Extremely Slow or Stalled

  • Possible Cause: Inadequate Temperature or Mixing.

    • Solution: Verify that the internal reaction temperature is consistently within the optimal 80–90°C range.[2] Ensure the reaction mixture is being stirred vigorously to promote contact between the reactants. For industrial-scale or particularly sluggish reactions, the addition of a catalyst, such as tributylamine or a phase-transfer catalyst, may enhance the reaction rate.[2]

Problem: Final Product Purity is Low

  • Possible Cause: Incomplete Reaction or Ineffective Purification.

    • Solution: Ensure the reaction has proceeded to completion by using TLC analysis before work-up. If purification is the issue, refine the recrystallization technique. This may involve using a different solvent system or performing multiple recrystallizations. The initial washing step is crucial for removing a significant portion of impurities.[2]

Data Summary: Impact of Reaction Parameters

ParameterConditionOutcomeReference
Temperature 60–80°COptimal range for a good reaction rate while minimizing side products.[1]
80–90°CRecommended reflux temperature for laboratory-scale synthesis in acetonitrile.[2]
Stoichiometry EquimolarBaseline for the reaction.[2]
1.2–1.5 eq. Benzyl ChlorideRecommended for optimizing and maximizing product yield by driving the reaction to completion.[1]
Solvent Anhydrous AcetonitrileA common and effective solvent for achieving high yields.[1][2]
Protic Solvents (e.g., Ethanol)Should be avoided as they can cause hydrolysis of the benzyl chloride reactant.[1]
Reaction Time 1–3 HoursTypical duration for high yields under conventional reflux conditions.[1]
12–24 HoursA wider range recommended for ensuring completion in laboratory settings.[2]
15 MinutesAchievable yield of 88% using microwave-assisted synthesis at 100°C.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • 4-methylpyridine

  • Benzyl chloride

  • Anhydrous acetonitrile

  • Diethyl ether (for washing)

  • Ethanol and deionized water (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 4-methylpyridine and benzyl chloride. Add anhydrous acetonitrile as the solvent. The reaction should be set up under an inert atmosphere (e.g., nitrogen).[2]

  • Heating: Heat the reaction mixture to reflux at a constant temperature of 80–90°C.[2]

  • Reaction: Allow the reaction to proceed for 12–24 hours, with continuous stirring.[2] Monitor the consumption of starting materials using TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution. Collect the solid product by vacuum filtration.[2]

  • Washing: Wash the collected precipitate with cold diethyl ether to remove unreacted starting materials and non-polar impurities.[2]

  • Purification: Purify the crude product by recrystallizing from an ethanol/water mixture to obtain a pure, crystalline solid.[2]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Visual Guides

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants r1 4-Methylpyridine r1->plus r2 Benzyl Chloride r2->plus p1 4-Methyl-benzylpyridinium chloride plus->p1  Acetonitrile  80-90°C, 12-24h Troubleshooting_Workflow Troubleshooting Workflow cluster_1 Low Yield Analysis cluster_2 Oily Product Analysis cluster_3 Low Purity Analysis start Observation issue1 Low / No Yield start->issue1 issue2 Oily Product start->issue2 issue3 Low Purity start->issue3 cause1a Incorrect Stoichiometry? issue1->cause1a cause1b Reagents/Solvent Wet? issue1->cause1b cause2a Impurities Present? issue2->cause2a cause3a Incomplete Reaction? issue3->cause3a cause3b Ineffective Purification? issue3->cause3b sol1a Use 1.2-1.5 eq. Benzyl Chloride cause1a->sol1a Yes sol1b Use anhydrous solvents & dry reagents cause1b->sol1b Yes sol2a Improve purification: Recrystallize & Wash cause2a->sol2a Yes sol3a Increase reaction time Monitor with TLC cause3a->sol3a Yes sol3b Refine recrystallization technique cause3b->sol3b Yes

References

Technical Support Center: Synthesis of 4-Methyl-benzylpyridinium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-benzylpyridinium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a classic SN2 reaction known as the Menshutkin reaction, which involves the quaternization of 4-methylpyridine with benzyl chloride. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion.

Q2: My reaction mixture turned a pink or reddish color. What is the cause and how can I remove it?

The appearance of a pink or reddish color in pyridine-related reactions is a common observation. This can be attributed to the formation of trace amounts of colored impurities, potentially from the oxidative degradation of starting materials or products, especially at elevated temperatures. To remove these colored impurities, you can treat the product solution with activated charcoal during the recrystallization step.

Q3: The yield of my reaction is consistently low. What are the potential reasons?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

  • Suboptimal reaction conditions: Ensure the reaction is conducted at the recommended temperature and for a sufficient duration.

  • Moisture in reagents or solvent: Water can hydrolyze benzyl chloride to benzyl alcohol, reducing the amount of alkylating agent available for the desired reaction. Using anhydrous solvents and dry reagents is critical.

  • Impure starting materials: Impurities in 4-methylpyridine or benzyl chloride can lead to side reactions, consuming the reactants and lowering the yield of the desired product.

Q4: I am observing an oily product instead of a crystalline solid. What should I do?

The formation of an oil instead of a solid precipitate can be due to the presence of impurities that inhibit crystallization. Ensure that the reaction has gone to completion and that the workup procedure is followed correctly. If an oil persists, try the following:

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the oil-air interface to induce crystallization.

  • Seeding: Introduce a small crystal of pure this compound to the oil to initiate crystallization.

  • Purification: Purify the oil using column chromatography to remove impurities before attempting recrystallization again.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction progress using TLC. If the starting materials are still present, continue heating or consider increasing the reaction time.
Inactive benzyl chloride due to hydrolysis.Use freshly opened or distilled benzyl chloride. Ensure all glassware and solvents are thoroughly dried.
Insufficient heating.Maintain the reaction temperature within the recommended range (e.g., reflux in acetonitrile).
Product is Colored (Pink, Red, or Brown) Formation of colored byproducts from degradation.During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling.[1][2]
Impurities in the starting 4-methylpyridine.Use purified 4-methylpyridine.
Difficulty in Product Isolation/Crystallization Presence of unreacted starting materials or solvent.Ensure the reaction has gone to completion. After filtration, wash the solid product thoroughly with a non-polar solvent like diethyl ether to remove unreacted starting materials. Dry the product under vacuum to remove residual solvent.
Product is an oil.Try to induce crystallization by scratching the flask or seeding with a crystal of the pure product. If unsuccessful, purify the oil by column chromatography.
Product Purity is Low (from NMR or other analysis) Presence of starting materials.Improve the washing step after filtration. Recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Presence of side products.Identify the side products if possible. Optimize reaction conditions (e.g., temperature, reaction time) to minimize their formation. Purification by recrystallization or column chromatography may be necessary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Methylpyridine (4-picoline)

  • Benzyl chloride

  • Anhydrous acetonitrile (or another suitable polar aprotic solvent)

  • Diethyl ether (for washing)

  • Ethanol and water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Add benzyl chloride (1.0 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent mixture, such as ethanol and water. If the product is colored, activated charcoal can be used during this step.

Visualizations

Synthesis_Pathway 4-Methylpyridine 4-Methylpyridine Product 4-Methyl-benzylpyridinium chloride 4-Methylpyridine->Product Nucleophilic Attack Benzyl_chloride Benzyl chloride Benzyl_chloride->Product

Caption: Main synthesis pathway of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis cluster_issues Potential Issues & Side Reactions Start Start Reaction 4-Methylpyridine + Benzyl chloride Start->Reaction Workup Cooling & Filtration Reaction->Workup Side_Reaction1 Hydrolysis of Benzyl Chloride Reaction->Side_Reaction1 Presence of Water Side_Reaction2 Incomplete Reaction Reaction->Side_Reaction2 Insufficient Time/Temp Purification Recrystallization Workup->Purification Impurity1 Colored Impurities Workup->Impurity1 Degradation Final_Product Pure Product Purification->Final_Product

Caption: Troubleshooting flowchart for the synthesis process.

References

Technical Support Center: Optimization of 4-Methylpyridine Benzylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the benzylation of 4-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-benzylation (formation of 1-benzyl-4-methylpyridinium) and C-benzylation (formation of 4-benzylpyridine) of 4-methylpyridine.

N-Benzylation (Formation of 1-benzyl-4-methylpyridinium salt)

Question 1: My N-benzylation reaction shows low or no conversion. What are the common causes?

Answer: Low or no conversion in N-benzylation of 4-methylpyridine is often due to issues with reactants, solvent, or temperature.

  • Reactant Quality:

    • 4-Methylpyridine Purity: Impurities, especially water, can interfere with the reaction. While not always necessary, distillation or drying of 4-methylpyridine over agents like KOH, CaO, or BaO can improve yields.[1]

    • Benzyl Halide Quality: Use a fresh or properly stored benzyl halide (chloride or bromide). Decomposed benzyl halide will reduce the yield.

  • Solvent Choice: The choice of solvent is critical. Polar apathetic solvents are generally preferred as they can stabilize the charged transition state of this SN2 reaction.

    • Recommended Solvents: Acetonitrile is a commonly used and effective solvent.[2] Other options like DMF or DMSO can also be used, but may require more rigorous purification to remove water.

    • Inappropriate Solvents: Non-polar solvents are generally not suitable for this reaction.

  • Reaction Temperature: This reaction typically requires heating. Refluxing in acetonitrile is a common condition.[2] Ensure the reaction mixture reaches the appropriate temperature.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC.

Question 2: I am observing multiple spots on my TLC plate. What are the possible side products?

Answer: While N-benzylation is generally a clean reaction, side products can form.

  • Unreacted Starting Material: The most common "impurities" are unreacted 4-methylpyridine and benzyl halide.

  • Impurities in Starting Materials: Ensure the purity of your starting materials to avoid carrying impurities through the reaction.

  • Side reactions involving impurities in solvents: For example, using DMF that has partially decomposed to dimethylamine can lead to the formation of N,N-dimethylbenzylamine as a byproduct.[3]

Question 3: The product salt is difficult to isolate or purify. What are some tips?

Answer: The product, 1-benzyl-4-methylpyridinium chloride/bromide, is a salt and can be hygroscopic.

  • Precipitation: After the reaction, cooling the mixture and adding a less polar solvent like ethyl acetate can help precipitate the product.[2]

  • Washing: The precipitated solid can be washed with a non-polar solvent to remove unreacted starting materials.

  • Drying: Dry the final product thoroughly under vacuum to remove any residual solvent and moisture.

C-Benzylation (Formation of 4-Benzylpyridine)

Question 4: My C-benzylation reaction at the methyl group is not working or has a very low yield. What should I check?

Answer: C-benzylation of the methyl group of 4-methylpyridine is more complex than N-benzylation and typically requires a catalyst. Low yields are often related to the catalyst system, base, or reaction conditions.

  • Catalyst System:

    • A common method is the palladium-catalyzed C(sp³)–H arylation. A simple and effective catalyst is Pd(PPh₃)₄.[4] Ensure the catalyst is active and not poisoned.

    • Ligand choice is crucial in many palladium-catalyzed reactions. If using a palladium source like Pd(OAc)₂, the addition of a suitable phosphine ligand is necessary.

  • Base Selection:

    • A base is required to facilitate the reaction. Cs₂CO₃ has been shown to be effective in the Pd-catalyzed C-H arylation of 4-picoline.[4]

    • Stronger bases like LDA can also be used to deprotonate the methyl group, but this can sometimes lead to competing side reactions.

  • Solvent and Temperature:

    • The choice of solvent will depend on the specific catalytic system being used. Anhydrous conditions are often necessary.

    • These reactions often require elevated temperatures.

  • Exclusion of Air and Moisture: Many palladium catalysts and organometallic intermediates are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.

Question 5: I am getting a mixture of N-benzylation and C-benzylation products. How can I improve the selectivity for C-benzylation?

Answer: The nitrogen on the pyridine ring is nucleophilic and can compete with the deprotonated methyl group for the benzyl halide.

  • Protecting Groups: While not ideal due to extra steps, N-oxidation of the pyridine to the corresponding N-oxide can block the nitrogen from reacting. The N-oxide can then be reduced back to the pyridine after C-benzylation.

  • Reaction Conditions: The choice of catalyst and base can significantly influence selectivity. Systems designed for C-H activation, like the Pd(PPh₃)₄/Cs₂CO₃ system, will favor C-benzylation.[4]

Data Presentation

Table 1: Comparison of Solvents for N-Benzylation of 3-hydroxy-4-methylpyridine
SolventTemperatureReaction TimeYield (%)Purity (%)Reference
AcetonitrileRefluxOvernight94.9198.78[2]
Tetrahydrofuran (THF)Reflux-88.4294.55[2]
1,4-DioxaneReflux-91.4495.81[2]

Note: While this data is for a substituted 4-methylpyridine, the trend in solvent suitability is relevant for the parent molecule.

Table 2: Conditions for Pd-Catalyzed C-H Arylation of 4-Picoline
CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃--Good to Excellent[4]

Note: The original source describes the method as highly efficient but does not provide a table with a range of yields under varying conditions. The "Good to Excellent" yield is a qualitative description from the abstract.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-methylpyridinium chloride (N-Benzylation)

This protocol is adapted from a procedure for a substituted 4-methylpyridine and is a general method for N-benzylation.[2]

Materials:

  • 4-methylpyridine

  • Benzyl chloride

  • Acetonitrile (anhydrous)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 eq) in acetonitrile.

  • Add benzyl chloride (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of acetonitrile under reduced pressure.

  • Add ethyl acetate to the residue to precipitate the product.

  • Stir the suspension at room temperature to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-benzyl-4-methylpyridinium chloride as a solid.

Protocol 2: Synthesis of 4-benzylpyridine (C-Benzylation)

This protocol is based on the palladium-catalyzed C(sp³)–H arylation of 4-picoline.[4]

Materials:

  • 4-picoline (4-methylpyridine)

  • Aryl halide (e.g., bromobenzene as a proxy for benzyl bromide in terms of reactivity in this coupling)

  • Pd(PPh₃)₄

  • Cs₂CO₃

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Cs₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Add 4-picoline (2.0-3.0 eq) and the aryl halide (1.0 eq) via syringe.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-benzylpyridine.

Visualizations

Logical Workflow for Troubleshooting Low Yield in N-Benzylation

Troubleshooting_N_Benzylation Start Low Yield in N-Benzylation Check_Reactants Check Reactant Quality Start->Check_Reactants Check_Conditions Check Reaction Conditions Start->Check_Conditions Purity_Pyridine Is 4-Methylpyridine Pure/Dry? Check_Reactants->Purity_Pyridine Purity_Benzyl_Halide Is Benzyl Halide Fresh? Check_Reactants->Purity_Benzyl_Halide Solvent_Choice Is the Solvent Appropriate? (e.g., Acetonitrile) Check_Conditions->Solvent_Choice Temperature Is Temperature Correct? (e.g., Reflux) Check_Conditions->Temperature Purify_Pyridine Purify/Dry 4-Methylpyridine Purity_Pyridine->Purify_Pyridine No Success Reaction Optimized Purity_Pyridine->Success Yes Use_Fresh_Halide Use Fresh Benzyl Halide Purity_Benzyl_Halide->Use_Fresh_Halide No Purity_Benzyl_Halide->Success Yes Change_Solvent Use Anhydrous Polar Aprotic Solvent Solvent_Choice->Change_Solvent No Solvent_Choice->Success Yes Increase_Temp Increase/Check Temperature Temperature->Increase_Temp No Temperature->Success Yes Purify_Pyridine->Success Use_Fresh_Halide->Success Change_Solvent->Success Increase_Temp->Success

Caption: Troubleshooting workflow for low yield in N-benzylation of 4-methylpyridine.

Experimental Workflow for Pd-Catalyzed C-Benzylation

C_Benzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask_Prep Dry Schlenk Flask under Inert Atmosphere Add_Solids Add Cs2CO3 and Pd(PPh3)4 Flask_Prep->Add_Solids Add_Liquids Add 4-Picoline, Aryl Halide, and Solvent Add_Solids->Add_Liquids Heat Heat to 100-120 °C Add_Liquids->Heat Stir Stir for 12-24h Heat->Stir Monitor Monitor by GC-MS/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Extract Dilute and Wash with Water Cool->Extract Dry Dry and Concentrate Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 4-Benzylpyridine Purify->Product

Caption: Step-by-step workflow for the synthesis of 4-benzylpyridine via C-H activation.

References

Technical Support Center: Purification of Crude 4-Methyl-benzylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Methyl-benzylpyridinium chloride. Our aim is to help you overcome common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Problem: The final product is an oil or a sticky solid instead of a crystalline powder.

  • Possible Cause 1: Residual Solvent. The presence of excess solvent, particularly the reaction solvent (e.g., acetonitrile), can prevent the product from solidifying.

    • Solution: Ensure the product is thoroughly dried under vacuum. If the product remains oily, trituration with a non-solvent such as diethyl ether can help induce precipitation.[1] Vigorously stirring the oily product in diethyl ether can break it up and encourage the formation of a solid, which can then be filtered.

  • Possible Cause 2: "Oiling Out" during Recrystallization. This occurs when the compound comes out of the solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point.[2]

    • Solution 1: Re-dissolve the oily product in the hot recrystallization solvent and add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly to promote crystal formation.

    • Solution 2: If the product continues to oil out, consider using a different solvent system for recrystallization. A mixture of a good solvent and a poor solvent can be effective. For this compound, ethanol/water mixtures are commonly used.[1]

  • Possible Cause 3: Presence of Unreacted Starting Materials. Unreacted 4-methylpyridine or benzyl chloride can act as impurities that hinder crystallization.

    • Solution: Wash the crude product with a suitable solvent to remove these impurities before the final recrystallization. A wash with diethyl ether can help remove unreacted starting materials.[1]

Problem: The purified product has a persistent color (e.g., yellow or brown).

  • Possible Cause 1: Impurities in Starting Materials. The color may originate from impurities present in the initial 4-methylpyridine or benzyl chloride.

    • Solution: Use purified starting materials. Benzyl chloride, for instance, can be distilled before use.

  • Possible Cause 2: Side Reactions during Synthesis. Elevated reaction temperatures or prolonged reaction times can lead to the formation of colored by-products.

    • Solution: Optimize the reaction conditions by lowering the temperature or reducing the reaction time.

  • Possible Cause 3: Colored Impurities Not Removed by Recrystallization.

    • Solution 1: Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution of the crude product during recrystallization, heat for a short period, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before allowing it to cool.

    • Solution 2: Consider an alternative purification method, such as column chromatography, although this is less common for this type of salt.

Problem: The purity of the final product is low, as determined by HPLC or NMR.

  • Possible Cause 1: Incomplete Removal of Starting Materials.

    • Solution: Implement a washing step before recrystallization. To remove unreacted 4-methylpyridine, a wash with a non-polar solvent in which the product is insoluble may be effective. For removing unreacted benzyl chloride, a wash with a non-polar solvent or careful precipitation of the product from a solvent where benzyl chloride is soluble can be employed.

  • Possible Cause 2: Co-precipitation of Impurities during Recrystallization.

    • Solution: Optimize the recrystallization process. Ensure the product is fully dissolved in the minimum amount of hot solvent. Cooling the solution too rapidly can trap impurities within the crystal lattice. Allow for slow cooling to promote the formation of purer crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials: 4-methylpyridine and benzyl chloride.[1] Side-products from the reaction can also be present, though these are generally in smaller amounts if the reaction is performed under optimal conditions.

Q2: What is the recommended solvent system for the recrystallization of this compound?

A2: A mixture of ethanol and water is a commonly cited and effective solvent system for the recrystallization of this compound.[1] The optimal ratio of ethanol to water may need to be determined empirically to achieve a high yield of pure crystals.

Q3: How can I remove unreacted benzyl chloride from my product?

A3: Benzyl chloride is a non-polar compound, while this compound is a salt. This difference in polarity can be exploited. Washing the crude solid product with a non-polar solvent like diethyl ether, in which the pyridinium salt is insoluble, can effectively remove residual benzyl chloride.[1]

Q4: My product is a persistent oil. What is the best way to induce crystallization?

A4: If drying under high vacuum is unsuccessful, trituration is a good method. This involves adding a small amount of a solvent in which the product is insoluble (a non-solvent) and scratching the inside of the flask with a glass rod at the solvent-oil interface. This can provide a surface for nucleation and induce crystallization. Seeding with a small crystal of pure product, if available, can also be very effective.

Q5: How can I confirm the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and identify any remaining impurities.[1]

Data Presentation

Table 1: Illustrative Purification Parameters for this compound

ParameterMethod 1: RecrystallizationMethod 2: Wash + Recrystallization
Purification Step Single RecrystallizationDiethyl Ether Wash followed by Recrystallization
Recrystallization Solvent Ethanol/Water (e.g., 9:1 v/v)Ethanol/Water (e.g., 9:1 v/v)
Temperature Profile Dissolve at boiling, cool slowly to RT, then 0-4 °CDissolve at boiling, cool slowly to RT, then 0-4 °C
Expected Purity (Illustrative) >98% (if crude is relatively clean)>99.5%
Potential Issues Risk of "oiling out" if crude is very impure.More effective at removing non-polar impurities.

Note: The exact solvent ratios and temperatures should be optimized for each specific batch of crude product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a suitable flask, add the crude this compound. Heat a mixture of ethanol and water (a common starting ratio is 9:1 v/v) to boiling. Add the minimum amount of the hot solvent mixture to the crude product with stirring until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel containing a small pad of celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Washing with Diethyl Ether

  • Suspension: Place the crude this compound in a flask. Add a sufficient amount of diethyl ether to form a slurry.

  • Stirring: Stir the slurry vigorously at room temperature for 15-30 minutes. This will dissolve non-polar impurities like unreacted benzyl chloride.

  • Filtration: Filter the solid product under vacuum.

  • Washing: Wash the filter cake with a fresh portion of diethyl ether.

  • Drying: Roughly dry the solid on the filter and then proceed with a full recrystallization as described in Protocol 1 for final purification.

Visualizations

TroubleshootingWorkflow start Crude 4-Methyl-benzylpyridinium Chloride product_form Is the product a crystalline solid? start->product_form oily_product Product is an oil or sticky solid product_form->oily_product No product_color Is the product colorless? product_form->product_color Yes check_dryness Thoroughly dry under vacuum oily_product->check_dryness recrystallize_oily Re-dissolve and add more solvent, cool slowly oily_product->recrystallize_oily still_oily Still oily? check_dryness->still_oily triturate Triturate with diethyl ether still_oily->triturate Yes still_oily->product_color No triturate->product_color recrystallize_oily->product_color colored_product Product is colored product_color->colored_product No purity_check Check purity (HPLC, NMR) product_color->purity_check Yes charcoal Perform charcoal treatment during recrystallization colored_product->charcoal charcoal->purity_check purity_ok Is purity >99%? purity_check->purity_ok low_purity Purity is low purity_ok->low_purity No end_node Pure 4-Methyl-benzylpyridinium Chloride purity_ok->end_node Yes wash_step Add a pre-recrystallization wash step with diethyl ether low_purity->wash_step optimize_recrystallization Optimize recrystallization: slow cooling wash_step->optimize_recrystallization optimize_recrystallization->purity_check

Figure 1. Troubleshooting workflow for the purification of this compound.

ImpurityPurification cluster_impurities Common Impurities cluster_methods Purification Methods unreacted_pyridine Unreacted 4-Methylpyridine recrystallization Recrystallization (Ethanol/Water) unreacted_pyridine->recrystallization Partially removed by unreacted_benzyl_chloride Unreacted Benzyl Chloride ether_wash Washing (Diethyl Ether) unreacted_benzyl_chloride->ether_wash Effectively removed by colored_byproducts Colored By-products charcoal_treatment Charcoal Treatment colored_byproducts->charcoal_treatment Removed by recrystallization->unreacted_pyridine ether_wash->recrystallization Precedes charcoal_treatment->recrystallization Incorporated into

Figure 2. Relationship between common impurities and effective purification methods.

References

Preventing decomposition of 4-Methyl-benzylpyridinium chloride during heating

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methyl-benzylpyridinium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and thermal stability of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the heating of this compound.

Issue 1: Sample darkens or changes color upon heating.

Possible Cause 1: Thermal Decomposition

  • Explanation: this compound begins to undergo thermal decomposition at temperatures above its melting point. Thermogravimetric analysis (TGA) shows a significant weight loss starting around 220°C, indicating the breakdown of the compound.[1] The discoloration is likely due to the formation of conjugated organic byproducts.

  • Solution:

    • Temperature Control: Maintain the reaction temperature below the decomposition threshold whenever possible. For synthesis, refluxing in acetonitrile is typically carried out at 80-90°C, a range where the compound is significantly more stable.[1]

    • Inert Atmosphere: The synthesis of this compound is recommended under an inert atmosphere (e.g., nitrogen or argon).[1] This is crucial as oxygen can accelerate decomposition at elevated temperatures. Ensure a continuous positive pressure of inert gas throughout the heating process.

Possible Cause 2: Presence of Impurities

  • Explanation: Impurities from the synthesis, such as residual starting materials or byproducts, can be less thermally stable and decompose at lower temperatures, leading to discoloration.

  • Solution:

    • Purification: Ensure the this compound is of high purity. Recrystallization from ethanol/water mixtures is a common and effective purification method.[1]

    • Purity Analysis: Verify the purity of the compound before use with techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: Low yield or incomplete reaction when heating.

Possible Cause 1: Insufficient Temperature or Reaction Time

  • Explanation: The quaternization reaction to form this compound requires sufficient thermal energy and time to proceed to completion.

  • Solution:

    • Optimize Reaction Conditions: For the synthesis, refluxing in anhydrous acetonitrile for 12-24 hours at 80-90°C is a standard protocol.[1] If the reaction is sluggish, consider a modest increase in reaction time.

Possible Cause 2: Decomposition of the Product

  • Explanation: If the reaction temperature is too high, the desired product may be decomposing as it is formed, leading to a lower overall yield.

  • Solution:

    • Precise Temperature Monitoring: Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain the temperature within the optimal range.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the formation of the product and the consumption of reactants. This can help in determining the optimal reaction time before significant decomposition occurs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum temperature for heating this compound?

A1: Based on thermal analysis, this compound has a melting point of 182°C and begins to exhibit approximately 5% weight loss at 220°C.[1] To minimize decomposition, it is advisable to stay well below 220°C for prolonged heating. For synthetic purposes, temperatures in the range of 80-90°C are commonly used.[1]

Q2: What are the likely decomposition products of this compound?

Q3: How does the choice of solvent affect the thermal stability of this compound?

A3: The solvent can influence the thermal stability of pyridinium salts. Polar aprotic solvents like acetonitrile are commonly used for its synthesis.[1] The stability in a particular solvent will depend on the solvent's polarity, boiling point, and its potential to participate in or mediate decomposition reactions. It is recommended to use anhydrous solvents, as the presence of water can potentially facilitate hydrolysis or other degradation pathways at elevated temperatures.

Q4: Are there any known stabilizers to prevent the decomposition of this compound?

A4: While the literature does not specify particular chemical stabilizers for this compound, the use of an inert atmosphere during heating is a critical procedural step to prevent oxidative decomposition.[1] For quaternary ammonium salts in general, antioxidants have been investigated to prevent oxidative degradation, though specific recommendations for this compound are not available.

Q5: What analytical techniques are recommended for monitoring the thermal stability and purity of this compound?

A5: A combination of analytical methods is recommended:

  • Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the thermal stability profile.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and to detect the formation of degradation products. A common method uses a C18 reverse-phase column with an acetonitrile/water mobile phase.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): To identify the volatile products of thermal decomposition.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueReference
Melting Point (DSC)182°C[1]
Decomposition Onset (TGA, 5% weight loss)220°C[1]

Experimental Protocols

Protocol 1: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate of 10°C/min is standard for initial screening.

    • Temperature Range: 25°C to 400°C.

  • Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) is observed.

Protocol 2: Purity Analysis using High-Performance Liquid Chromatography (HPLC)
  • Instrument: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the pyridinium ring shows strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Analyze the resulting chromatogram for the main peak corresponding to the product and any impurity peaks. The retention time for this compound under these conditions is approximately 6.2 minutes.[1]

Visualizations

Decomposition_Pathway cluster_products Potential Decomposition Products 4-Methyl-benzylpyridinium_chloride 4-Methyl-benzylpyridinium_chloride Decomposition_Products Decomposition_Products 4-Methyl-benzylpyridinium_chloride->Decomposition_Products > 220°C Heat Heat Heat->4-Methyl-benzylpyridinium_chloride 4-Methylpyridine 4-Methylpyridine Decomposition_Products->4-Methylpyridine Benzyl_chloride Benzyl_chloride Decomposition_Products->Benzyl_chloride Other_byproducts Other_byproducts Decomposition_Products->Other_byproducts

Caption: Proposed thermal decomposition of this compound.

Troubleshooting_Workflow Start Heating Experiment Issue Discoloration or Low Yield? Start->Issue Check_Temp Verify Temperature (< 220°C) Issue->Check_Temp Yes Solution Stable Reaction Issue->Solution No Check_Atmosphere Ensure Inert Atmosphere Check_Temp->Check_Atmosphere Check_Purity Confirm Starting Material Purity (HPLC/NMR) Check_Atmosphere->Check_Purity Check_Purity->Solution

Caption: Troubleshooting workflow for heating this compound.

Stabilization_Strategy cluster_methods Stabilization Methods Heating_Process Heating_Process Decomposition Decomposition Heating_Process->Decomposition Stabilization Stabilization Heating_Process->Stabilization Stable_Product Stable_Product Stabilization->Stable_Product Precise_Temp_Control Precise Temperature Control (< 220°C) Stabilization->Precise_Temp_Control Inert_Atmosphere Inert Atmosphere (N2 or Ar) Stabilization->Inert_Atmosphere High_Purity_Reagent High Purity Starting Material Stabilization->High_Purity_Reagent

Caption: Key strategies for preventing decomposition during heating.

References

Troubleshooting low yields in pyridinium salt synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyridinium Salt Synthesis

Welcome to the technical support center for pyridinium salt synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My pyridinium salt synthesis has a very low yield or is not proceeding at all. What are the primary factors I should investigate?

Low yields in pyridinium salt synthesis can often be traced back to four key areas: reagent reactivity, steric hindrance, reaction conditions, and product stability.

  • Reagent Reactivity :

    • Pyridine Nucleophilicity : The reaction is highly sensitive to the electronic properties of the pyridine ring. Pyridines substituted with electron-withdrawing groups (EWGs) are significantly less nucleophilic, which can dramatically slow down or prevent the reaction.[1][2]

    • Electrophile Quality : The nature of the leaving group on the alkylating or arylating agent is critical. For alkyl halides, the reactivity order is I > Br > Cl. If you are using an alkyl bromide with an unreactive pyridine, switching to the corresponding iodide or a more potent electrophile like an alkyl triflate can significantly improve results.[2] Tertiary alkyl halides are generally unsuitable as they favor elimination side reactions.[3]

  • Steric Hindrance :

    • Bulky substituents near the nitrogen on the pyridine ring (at the C2 or C6 positions) or on the electrophile can physically block the nitrogen's lone pair from attacking, leading to low or no yield.[4]

  • Reaction Conditions :

    • Solvent Choice : The solvent must be appropriate for the specific reaction. Polar aprotic solvents such as acetonitrile (MeCN), DMF, and dioxane are commonly used.[5] In some cases, solvent-free conditions, where the neat reactants are heated together as a melt, can be effective for stubborn reactions.[2]

    • Temperature : For unreactive starting materials, higher temperatures are often necessary. Using a microwave reactor or simply increasing the reflux temperature can drive the reaction to completion.[2]

  • Product Stability :

    • Some pyridinium salts, particularly Zincke salts formed from pyridines with multiple electron-withdrawing groups, can be unstable and prone to ring-opening reactions when exposed to nucleophiles.[1][6]

Q2: I am trying to alkylate a pyridine with an electron-withdrawing group (EWG) and the reaction is failing. What specific strategies can I employ?

This is a common challenge due to the reduced nucleophilicity of the pyridine nitrogen.[2] Consider the following approaches:

  • Use a More Potent Electrophile : The most effective strategy is often to switch from a less reactive alkyl halide (like a chloride or bromide) to a more reactive one.

    • Alkyl Iodides : These are more reactive than bromides.

    • Alkyl Triflates : These are extremely powerful alkylating agents. They can be generated from the corresponding alcohol and triflic anhydride. Note that they are moisture-sensitive and should be used shortly after preparation.[2]

  • Force the Conditions :

    • Higher Temperatures : If your reactants are thermally stable, significantly increasing the temperature can overcome the activation energy barrier. Running the reaction in a high-boiling solvent like propionitrile or even as a neat mixture (melt) with a heat gun can be effective.[2]

    • Microwave Chemistry : A microwave reactor can achieve high temperatures and pressures safely, often accelerating slow reactions.[2]

Q3: My reaction is messy and I'm getting multiple products. What are the common side reactions?

The formation of byproducts is a frequent cause of low yields. Key side reactions include:

  • Elimination : When using secondary and especially tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, producing an alkene instead of the pyridinium salt.[3]

  • Anhydride Formation : In some systems, the reactants can be consumed by alternative pathways. For example, in a model reaction involving benzoic acid, the formation of benzoic anhydride was a major byproduct that limited the yield to 42% before the system was re-engineered.[5]

  • Ring-Opening : This is most relevant for Zincke salts, which are N-aryl pyridiniums with strong electron-withdrawing groups on the N-aryl substituent. These salts are highly electrophilic and can be attacked by nucleophiles (including amines), leading to the opening of the pyridine ring to form Zincke aldehydes or related species.[6]

  • Over-Alkylation : While less common for N-alkylation, related C-H alkylation reactions (like the Minisci reaction) can suffer from overalkylation, leading to mixtures of mono- and di-substituted products.[7]

Q4: How do I choose the optimal solvent and are there any unconventional options?

Solvent selection is critical for yield optimization. While standard polar aprotic solvents are a good starting point, conditions may require further tuning.

  • Screening Common Solvents : A screening study for a specific pyridinium-based reagent found that while MeCN, dioxane, and DCM were promising, a mixture of 10% H₂O in dioxane ultimately gave the highest yield (reaching full conversion in 20 minutes at room temperature).[5] This highlights that aqueous solvent mixtures can sometimes accelerate the desired pathway.[5]

  • Deep Eutectic Solvents (DES) : For a greener and often higher-yielding approach, consider deep eutectic solvents (e.g., choline chloride with urea or oxalic acid). In the synthesis of certain nicotinamide derivatives, using a DES under microwave irradiation boosted yields to ~98%.[8] These solvents are often biodegradable and the purification process can be simpler.[8]

Q5: What are the most effective methods for purifying pyridinium salts?

Purification can be challenging due to the ionic nature of the products. The best method depends on the salt's physical properties.

  • Precipitation and Crystallization : Often, the pyridinium salt is insoluble in the reaction solvent (like MeCN or Et₂O) and will precipitate out as a solid, which can be easily collected by filtration.[2][9] If the product is contaminated, recrystallization from a suitable solvent like acetone can be effective.[10]

  • Column Chromatography : If the salt does not precipitate, it can be purified by chromatography.

    • Normal Phase : Silica gel chromatography is a viable option. A typical eluent system might start with an EtOAc/hexane gradient and increase in polarity, sometimes finishing with methanol (MeOH) to elute the highly polar salt.[9]

    • Reversed Phase : For some salts, reversed-phase chromatography (RPC) may be necessary to achieve high purity.[11]

  • Washing : For relatively clean reactions where the salt has precipitated, sequential washing with solvents like DCM and MeOH can remove residual starting materials and byproducts.[4]

Data & Protocols

Table 1: Effect of Solvent and Base on a Model Pyridinium Reagent Reaction

The following data summarizes the optimization of a reaction to reduce benzoic acid to benzaldehyde using a pyridinium-based reagent. The yield of the desired product (benzaldehyde) was highly dependent on the solvent and base used, with a competing side reaction forming benzoic anhydride.

Base (1.2 equiv)Solvent SystemBenzaldehyde YieldKey ObservationReference
Li₂CO₃MeCN0%Full conversion to SNAr intermediate and benzoic anhydride.[5]
Li₂CO₃Dioxane0%Full conversion to SNAr intermediate and benzoic anhydride.[5]
Li₂CO₃DCM0%Full conversion to SNAr intermediate and benzoic anhydride.[5]
Li₂CO₃10% H₂O in Dioxane 42% Water was found to be necessary for the reduction step. This system gave the highest yield.[5]
Li₂CO₃10% H₂O in MeCNLower than DioxanePromising, but lower yield compared to the dioxane system.[5]
Li₂CO₃10% H₂O in THFLower than DioxanePromising, but lower yield compared to the dioxane system.[5]

Note: The yield was further improved to 79% by modifying the pyridinium reagent to be more sterically hindered, which suppressed the formation of the anhydride byproduct.[5]

General Experimental Protocol: N-Alkylation of Pyridine

This protocol provides a general method for the synthesis of N-alkylpyridinium bromides, adapted from established procedures.[10]

Materials:

  • Pyridine (1.0 eq)

  • 1-Bromoalkane (e.g., 1-bromododecane) (1.4 eq)

  • Dry Ethanol

  • Diethyl ether (for precipitation/washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridine (1.0 eq) in a minimal amount of dry ethanol.

  • Add the 1-bromoalkane (1.4 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add diethyl ether to the concentrated mixture to precipitate the pyridinium salt. The product should appear as a white crystalline solid.

  • Collect the solid product by vacuum filtration and wash it several times with cold diethyl ether to remove any unreacted bromoalkane.

  • Dry the product under vacuum to obtain the pure N-alkylpyridinium bromide.

  • Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Visual Guides

Troubleshooting Flowchart for Low Yields

The following diagram provides a logical workflow to diagnose and solve common issues leading to low yields in pyridinium salt synthesis.

Troubleshooting_Low_Yield start Low Yield in Pyridinium Salt Synthesis check_sm Is starting material (SM) consumed? (Check by TLC/NMR) start->check_sm no_sm_consumed Problem: No Reaction check_sm->no_sm_consumed No sm_consumed Problem: SM Consumed, Low Product check_sm->sm_consumed Yes cause_reactivity Cause: Low Reactivity no_sm_consumed->cause_reactivity cause_sterics Cause: Steric Hindrance no_sm_consumed->cause_sterics solution_ewg Solution for EWG-Pyridine: 1. Use stronger electrophile (R-I, R-OTf). 2. Increase temperature (microwave, neat melt). cause_reactivity->solution_ewg solution_sterics Solution for Sterics: 1. Use less bulky reagents if possible. 2. Increase temperature/reaction time. cause_sterics->solution_sterics check_side_products Are there multiple spots on TLC/NMR? sm_consumed->check_side_products yes_side_products Cause: Side Reactions check_side_products->yes_side_products Yes no_side_products Cause: Product Decomposition or Workup/Purification Loss check_side_products->no_side_products No / Unclear solution_elimination If Elimination (alkene byproduct): Use 1° or 2° electrophile, avoid 3°. yes_side_products->solution_elimination solution_ring_opening If Ring-Opening (Zincke): Avoid strong nucleophiles in workup. Use milder reaction conditions. yes_side_products->solution_ring_opening solution_decomposition Solution for Decomposition: - Run reaction at lower temperature. - Check product stability under reaction conditions. no_side_products->solution_decomposition solution_purification Solution for Purification Loss: - Avoid chromatography if possible (precipitate/crystallize). - Ensure product is not lost in aqueous washes. no_side_products->solution_purification

Caption: A decision tree for troubleshooting low yields.

General Experimental Workflow

This diagram outlines the standard sequence of operations for a typical pyridinium salt synthesis experiment.

Experimental_Workflow prep 1. Reagent Prep (Dry Solvents, Weigh Reagents) reaction 2. Reaction Setup (Combine & Reflux/Stir) prep->reaction monitor 3. Monitor Progress (TLC, LCMS) reaction->monitor isolate 4. Isolation (Precipitation, Extraction) monitor->isolate purify 5. Purification (Crystallization, Chromatography) isolate->purify analyze 6. Analysis (NMR, MS, MP) purify->analyze

Caption: A typical workflow for pyridinium salt synthesis.

References

Technical Support Center: Catalyst Optimization for Reactions Using 4-Methyl-benzylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by 4-Methyl-benzylpyridinium chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound as a phase-transfer catalyst.

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion 1. Inefficient Phase Transfer: The catalyst may not be effectively transferring the reactant from the aqueous phase to the organic phase. 2. Low Catalyst Activity: The catalyst concentration may be too low, or the catalyst may have degraded. 3. Poor Nucleophile Strength: The nucleophile in the aqueous phase may not be sufficiently reactive. 4. Poor Leaving Group: The leaving group on the substrate in the organic phase may be inadequate.[1]1. Increase Stirring Rate: Vigorous stirring is crucial for maximizing the interfacial area between the two phases. 2. Optimize Solvent System: The organic solvent should have low polarity to ensure phase separation but enough polarity to dissolve the catalyst-anion pair. Toluene or chlorobenzene are common choices. 3. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 5 mol%). 4. Increase Base Concentration: A higher concentration of the base (e.g., NaOH, K₂CO₃) in the aqueous phase will increase the concentration of the active nucleophile. 5. Consider a Better Leaving Group: If possible, switch to a substrate with a better leaving group (e.g., iodide instead of chloride).[1]
Formation of Byproducts / Low Selectivity 1. Side Reactions in the Organic Phase: The transferred nucleophile may be reacting with the solvent or the catalyst itself. 2. Hydrolysis of Substrate or Product: The presence of a strong base and water can lead to hydrolysis. 3. Catalyst Degradation: Under strongly basic conditions and elevated temperatures, pyridinium salts can be susceptible to degradation, leading to byproducts.1. Lower Reaction Temperature: This can help to minimize side reactions. 2. Use a Milder Base: If the reaction allows, switch from a strong base like NaOH to a weaker base like K₂CO₃ or NaHCO₃. 3. Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal time to stop the reaction before significant byproduct formation occurs. 4. Ensure Inert Atmosphere: If sensitive functional groups are present, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Emulsion Formation During Work-up 1. High Catalyst Concentration: The amphiphilic nature of the catalyst can lead to the formation of stable emulsions. 2. Vigorous Shaking During Extraction: Excessive agitation can create fine droplets that are slow to separate.1. Add Brine (Saturated NaCl Solution): This increases the ionic strength of the aqueous phase, which can help to break the emulsion. 2. Filter Through Celite: Passing the mixture through a pad of Celite can help to break up the emulsion. 3. Centrifugation: If available, centrifuging the mixture can accelerate phase separation. 4. Gentle Inversion During Extraction: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Difficulty in Removing the Catalyst After Reaction 1. High Water Solubility of the Catalyst: this compound is soluble in water, but it can still partition into the organic layer, especially if the organic solvent has some polarity.1. Multiple Water Washes: Wash the organic layer with water or brine several times to extract the catalyst. 2. Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can sometimes help to partition the pyridinium salt into the aqueous phase. 3. Silica Gel Chromatography: The catalyst is a salt and will typically have a very high affinity for silica gel, allowing for its separation from less polar organic products.
Catalyst Deactivation or Poisoning 1. Presence of Inhibitory Species: Certain anions, such as iodide or tosylate, can pair strongly with the quaternary ammonium cation, preventing it from transferring the desired nucleophile. 2. Thermal Degradation: Although pyridinium salts are generally more stable than their tetraalkylammonium counterparts, prolonged exposure to high temperatures can lead to decomposition.[2] 3. Fouling: The catalyst can be encapsulated by polymeric byproducts or adsorbed onto solid reactants/products.1. Avoid Inhibitory Anions: If possible, use reactants that do not introduce ions like iodide or tosylate. 2. Optimize Reaction Temperature: Run the reaction at the lowest effective temperature. 3. Catalyst Regeneration: In some cases, washing the catalyst with an appropriate solvent to remove fouling agents may restore some activity. For industrial applications, more advanced regeneration techniques might be necessary.[3]

Frequently Asked Questions (FAQs)

1. What is the optimal catalyst loading for this compound?

The optimal catalyst loading can vary depending on the specific reaction. A typical starting point is 1-5 mol%. For difficult reactions, the loading may be increased to 10 mol%. It is recommended to screen different catalyst loadings to find the most efficient concentration for your system.

2. In which solvents is this compound most effective?

As a phase-transfer catalyst, this compound is designed to work in a biphasic system, typically an aqueous phase and an immiscible organic phase. Common organic solvents used in these systems include toluene, xylenes, chlorobenzene, and dichloromethane. The choice of solvent can significantly impact the reaction rate and should be optimized for each specific application.

3. What is the thermal stability of this compound?

Pyridinium salts generally exhibit good thermal stability. However, like all quaternary ammonium salts, they can decompose at elevated temperatures. It is advisable to keep reaction temperatures below 100-120 °C when possible. For reactions requiring higher temperatures, the stability of the catalyst under the specific reaction conditions should be evaluated.

4. How can I remove the catalyst from my reaction mixture?

This compound is a salt and is soluble in water. The most common method for its removal is to wash the organic reaction mixture with water or brine. Multiple extractions may be necessary. If the product is not water-sensitive, the reaction mixture can be diluted with a water-immiscible organic solvent and then subjected to aqueous washes. For nonpolar products, passing the crude mixture through a short plug of silica gel can also effectively remove the catalyst.

5. Can this compound be recovered and reused?

In principle, yes. Since the catalyst is primarily in the aqueous phase after work-up, it may be possible to recover it by evaporating the water. However, the purity of the recovered catalyst should be checked, as it may be contaminated with inorganic salts from the reaction. The feasibility of recovery and reuse is typically more relevant for large-scale industrial processes.

Experimental Protocols

General Protocol for a Phase-Transfer Catalyzed O-Alkylation

This protocol provides a general starting point for an O-alkylation reaction using this compound. The specific amounts and conditions should be optimized for the particular substrate and alkylating agent.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substrate (1.0 eq.), the organic solvent (e.g., toluene, 5-10 mL per mmol of substrate), and this compound (0.02 eq.).

  • In a separate vessel, prepare an aqueous solution of the base (e.g., 50% w/w NaOH, 3.0 eq.).

  • With vigorous stirring, add the aqueous base solution to the organic mixture.

  • Add the alkylating agent (1.1 eq.) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with the same organic solvent and water.

  • Separate the organic layer and wash it with water (2x) and then with brine (1x).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Starting Points for Optimization of Reaction Parameters

Parameter Typical Range Considerations
Catalyst Loading 1 - 10 mol%Higher loading may increase rate but also cost and potential for emulsion formation.
Solvent Toluene, Xylene, ChlorobenzeneSolvent polarity affects catalyst solubility and reaction rate.
Base NaOH, KOH, K₂CO₃, Na₂CO₃Stronger bases can increase the rate but may also lead to side reactions.
Base Concentration 20 - 50% (w/w) aqueous solutionHigher concentration increases nucleophile availability but can also increase hydrolysis.
Temperature 25 - 100 °CHigher temperatures increase the reaction rate but may also promote catalyst degradation and side reactions.
Stirring Speed > 500 rpmVigorous stirring is essential to maximize the interfacial area.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Substrate, Solvent, and Catalyst C Add Aqueous Base to Organic Mixture A->C B Prepare Aqueous Base B->C D Add Alkylating Agent C->D E Heat and Stir D->E F Monitor Progress (TLC/GC) E->F G Cool and Dilute F->G Reaction Complete H Separate Organic Layer G->H I Aqueous Washes H->I J Dry and Concentrate I->J K Purify Crude Product J->K Troubleshooting_Logic Start Low Conversion? Stirring Increase Stirring Rate Start->Stirring Catalyst Increase Catalyst Loading Stirring->Catalyst Base Increase Base Concentration Catalyst->Base Temp Increase Temperature Base->Temp Check Improved? Temp->Check End Problem Solved Check->End Yes Further Consider Other Factors (Solvent, Substrate) Check->Further No

References

Solvent effects on the rate of 4-Methyl-benzylpyridinium chloride formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the rate of 4-Methyl-benzylpyridinium chloride formation and similar quaternization reactions.

Factors Influencing Reaction Rate: An Overview

The formation of this compound is a classic example of a Menschutkin reaction, which is a type of bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is significantly influenced by the choice of solvent. Generally, polar aprotic solvents are preferred as they can solvate the transition state, which has a developing charge, more effectively than the reactants, thus lowering the activation energy. Protic solvents, on the other hand, can solvate the nucleophile (pyridine), potentially reducing its nucleophilicity and slowing the reaction.

Quantitative Data on Solvent Effects

Table 1: Effect of Solvent Dielectric Constant on the Rate of Quaternization of N,N-Dimethylaniline with Benzyl Chloride at 300 K[1]

SolventDielectric Constant (D)k2 x 105 (dm3 mol-1s-1)
Methyl ethyl ketone18.511.95
Isopropyl alcohol19.922.16
Acetone20.702.44
Ethyl alcohol24.553.14
Methyl alcohol32.704.24
Acetonitrile37.505.30

Note: This data is for the reaction of N,N-dimethylaniline and benzyl chloride and serves as an illustrative example of solvent effects on SN2 quaternization reactions.

Experimental Protocols

Kinetic Analysis via Conductometric Method

This method is suitable for monitoring the progress of the reaction by measuring the increase in conductivity as charged pyridinium salt is formed.

Materials:

  • 4-Methylbenzyl chloride

  • Pyridine

  • Selected anhydrous solvents (e.g., Acetone, Acetonitrile, Methanol)

  • Digital conductivity meter

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of 4-methylbenzyl chloride and pyridine in the chosen anhydrous solvent. For example, a 0.05 mol dm-3 solution of 4-methylbenzyl chloride and a 0.5 mol dm-3 solution of pyridine.[1]

  • Equilibrate the reactant solutions in a constant temperature bath to the desired reaction temperature (e.g., 300 K).[1]

  • To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel.

  • Immediately begin monitoring the conductance of the reaction mixture at regular time intervals.

  • Continue taking readings until the reaction is complete, which can be determined when the conductivity reading stabilizes. This can be confirmed by measuring the conductance after letting the mixture stand overnight.[1]

  • The second-order rate constant (k2) can be determined from the change in conductance over time.

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise during your experiments:

Q1: The reaction is proceeding very slowly or not at all.

  • Solvent Choice: Ensure you are using a suitable solvent. Polar aprotic solvents like acetonitrile or acetone are generally good choices for SN2 reactions.[2] While alcohols can be used, they may slow the reaction compared to aprotic solvents.

  • Reactant Purity: Impurities in either 4-methylbenzyl chloride or pyridine can inhibit the reaction. Ensure your reagents are pure and dry.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. Consider refluxing the reaction mixture if it is too slow at room temperature.

  • Steric Hindrance: While 4-methylbenzyl chloride is not excessively bulky, significant steric hindrance on either the electrophile or the nucleophile can dramatically slow down an SN2 reaction.

Q2: I am observing unexpected side products.

  • Elimination Reactions: Under certain conditions, particularly with stronger bases or at higher temperatures, an E2 elimination reaction can compete with the SN2 substitution.

  • Solvent Reactivity: Some solvents can react with the starting materials or intermediates. For example, chlorinated solvents should be used with caution as they can undergo a Menschutkin reaction with amines at elevated temperatures.[2]

Q3: The product is precipitating out of solution during the reaction.

  • This is common, especially in less polar solvents where the ionic pyridinium salt product is not very soluble. While this can be a convenient way to isolate the product, it can complicate kinetic studies if the concentration of reactants in the solution phase is significantly altered.

Q4: How does the substituent on the pyridine ring affect the reaction rate?

  • Electron-donating groups on the pyridine ring will increase the nucleophilicity of the nitrogen atom and accelerate the reaction.

  • Conversely, electron-withdrawing groups on the pyridine ring will decrease the nucleophilicity of the nitrogen and slow down or even inhibit the reaction.

Q5: Can I use a catalyst to speed up the reaction?

  • For some SN2 reactions, phase-transfer catalysts can be employed, particularly if one of the reactants is not soluble in the solvent.

Visualizing Reaction Logic

The following diagrams illustrate the key concepts discussed.

cluster_0 Factors Affecting Reaction Rate Solvent Solvent Rate Rate Solvent->Rate Polarity & Protic/Aprotic Nature Nucleophile Nucleophile (Pyridine) Nucleophile->Rate Nucleophilicity Substrate Substrate (4-Methylbenzyl Chloride) Substrate->Rate Steric Hindrance Temperature Temperature Temperature->Rate Kinetic Energy

Caption: Key factors influencing the rate of this compound formation.

cluster_1 Experimental Workflow: Kinetic Analysis A Prepare Stock Solutions B Equilibrate at Desired Temperature A->B C Mix Reactants B->C D Monitor Conductivity vs. Time C->D E Calculate Rate Constant D->E cluster_2 Common Issues & Solutions cluster_solutions1 Solutions for Slow Reaction cluster_solutions2 Mitigating Side Products cluster_solutions3 Handling Precipitation Troubleshooting Troubleshooting SlowReaction Slow/No Reaction Troubleshooting->SlowReaction SideProducts Side Products Troubleshooting->SideProducts Precipitation Product Precipitation Troubleshooting->Precipitation CheckSolvent Optimize Solvent SlowReaction->CheckSolvent CheckPurity Check Reagent Purity SlowReaction->CheckPurity IncreaseTemp Increase Temperature SlowReaction->IncreaseTemp ControlTemp Control Temperature SideProducts->ControlTemp AvoidReactiveSolvents Avoid Reactive Solvents SideProducts->AvoidReactiveSolvents ChooseSolvent Choose More Polar Solvent Precipitation->ChooseSolvent NoteKineticImpact Note Impact on Kinetics Precipitation->NoteKineticImpact

References

Technical Support Center: HPLC Purity Analysis of 4-Methyl-benzylpyridinium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for the purity analysis of 4-Methyl-benzylpyridinium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

Potential impurities can originate from the synthesis process or degradation. Process-related impurities may include unreacted starting materials such as 4-methylpyridine and benzyl chloride.[1] Degradation products can be formed under stress conditions like hydrolysis, oxidation, and photolysis.[2][3]

Q2: What is a typical starting HPLC method for the analysis of this compound?

A common starting point is a reversed-phase HPLC method. A published method utilizes a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier.[1]

Q3: Why am I observing peak tailing with this compound on a C18 column?

Peak tailing is a common issue when analyzing quaternary ammonium compounds like this compound on silica-based C18 columns.[4][5] This is often caused by the interaction of the positively charged analyte with residual acidic silanol groups on the stationary phase surface.[4][6][7]

Q4: How can I reduce peak tailing for this compound?

Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing the unwanted interaction.[5]

  • Increase Buffer Strength: Using a higher concentration of buffer in the mobile phase (e.g., 10-50 mM) can help to mask the residual silanols.[5]

  • Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can also minimize the interaction between the analyte and the silanol groups.[6]

  • Alternative Column Chemistry: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanols, or a hydrophilic interaction liquid chromatography (HILIC) column, which can offer better peak shapes for highly polar and charged compounds.[4]

Q5: What are forced degradation studies and why are they necessary?

Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (acidic and basic hydrolysis, oxidation, heat, and light) to accelerate its decomposition.[2][3] These studies are crucial for developing a stability-indicating HPLC method that can effectively separate the intact drug from its degradation products, ensuring the method's specificity.[8][9] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Peak Tailing Interaction with residual silanols on the column.[4][7]- Lower the mobile phase pH to around 2-3.[5]- Increase the buffer concentration in the mobile phase.[5]- Add a competing base like triethylamine (TEA) to the mobile phase.[6]- Use a modern, well-end-capped C18 column or consider a HILIC column.[4]
Column overload.- Reduce the sample concentration or injection volume.[7]
Poor Resolution Inadequate separation between the main peak and impurities.- Optimize the mobile phase composition (e.g., change the organic modifier ratio).- Adjust the gradient slope in a gradient elution method.- Evaluate a different column with alternative selectivity.
Ghost Peaks Contamination in the mobile phase, injection system, or from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Flush the injector and column thoroughly.- Ensure complete elution of all compounds from the previous run by extending the run time or using a wash step.
Baseline Noise or Drift Contaminated mobile phase or detector issues.[6]- Degas the mobile phase properly.- Use high-purity solvents and additives.- Check the detector lamp for stability and age.- Ensure a stable column temperature.
Shifting Retention Times Changes in mobile phase composition, flow rate, or column temperature.- Prepare fresh mobile phase accurately.- Ensure the pump is delivering a constant and accurate flow rate.- Use a column oven to maintain a consistent temperature.- Allow for adequate column equilibration time between runs.

Experimental Protocols

Recommended HPLC Method

This method provides a starting point for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile.

ParameterCondition
Column C18 reversed-phase, 5 µm, 250 x 4.6 mm[1]
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Trifluoroacetic Acid[1]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Diluent Mobile Phase
Forced Degradation Studies Protocol

The goal is to achieve 5-20% degradation of this compound.[2] The reaction times and temperatures may need to be adjusted accordingly.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.[3]
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.[3]
Oxidative Degradation Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.[9]
Thermal Degradation Expose the solid sample to 105°C in a hot air oven for 48 hours. Dissolve in the mobile phase for analysis.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/m²).[3]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Implementation cluster_verification Verification Problem Observe Peak Tailing CheckMethod Review Method Parameters Problem->CheckMethod CheckColumn Evaluate Column Health Problem->CheckColumn CheckSample Assess Sample Preparation Problem->CheckSample AdjustMobilePhase Adjust Mobile Phase (pH, Buffer Strength) CheckMethod->AdjustMobilePhase ChangeColumn Change Column (End-capped, HILIC) CheckColumn->ChangeColumn ModifySample Dilute Sample or Reduce Injection Volume CheckSample->ModifySample Verify Verify Peak Shape Improvement AdjustMobilePhase->Verify ChangeColumn->Verify ModifySample->Verify

Caption: Workflow for troubleshooting peak tailing in HPLC analysis.

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation DrugSubstance 4-Methyl-benzylpyridinium chloride Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) DrugSubstance->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) DrugSubstance->Base Oxidation Oxidation (3% H2O2, RT) DrugSubstance->Oxidation Thermal Thermal (105°C, Solid) DrugSubstance->Thermal Photo Photolytic (UV/Vis Light) DrugSubstance->Photo HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Evaluate Evaluate Degradation Profile and Method Specificity HPLC_Analysis->Evaluate

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Synthesis of 4-Methyl-benzylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methyl-benzylpyridinium chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Benzyl chloride can degrade over time. 4-Methylpyridine can absorb moisture, reducing its reactivity. 2. Insufficient Reaction Time or Temperature: The quaternization reaction may be slow under certain conditions. 3. Improper Solvent: The choice of solvent significantly impacts the reaction rate.1. Verify Reagent Quality: Use freshly distilled or recently purchased benzyl chloride. Ensure 4-methylpyridine is anhydrous. 2. Optimize Reaction Conditions: Increase the reaction temperature to the recommended 80-90°C and extend the reaction time, monitoring progress by TLC or HPLC.[1] 3. Solvent Selection: Use a polar aprotic solvent like acetonitrile to facilitate the reaction.[1][2][3]
Product Fails to Precipitate Upon Cooling 1. Product is too soluble in the reaction solvent. 2. Insufficient product formation. 1. Induce Precipitation: Add a non-polar solvent like diethyl ether to the cooled reaction mixture to decrease the solubility of the product and promote precipitation.[1] 2. Concentrate the Solution: If yield is low, carefully concentrate the reaction mixture by rotary evaporation before adding a non-polar solvent.
Discolored Product (Yellow or Brown) 1. Impurities in Starting Materials: Commercial benzyl chloride can contain impurities like benzaldehyde, benzyl alcohol, and toluene.[4] 2. Side Reactions: At elevated temperatures, side reactions such as oligomerization can occur.1. Purify Starting Materials: Consider purifying benzyl chloride by distillation if it appears discolored. 2. Control Reaction Temperature: Maintain a controlled temperature throughout the reaction to minimize side product formation. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove colored impurities.[1]
Difficulty in Filtering the Precipitated Product 1. Very fine particles. 2. Oily product. 1. Allow for Crystal Growth: Let the cooled mixture stand for a longer period to allow for the formation of larger crystals. 2. Trituration: If the product is an oil, attempt to solidify it by triturating with a non-polar solvent like diethyl ether.
Low Yield After Purification 1. Loss of product during washing or recrystallization. 2. Incomplete reaction. 1. Optimize Purification: Use minimal amounts of cold washing solvent to reduce product loss. During recrystallization, cool the solution slowly to maximize crystal recovery. 2. Drive Reaction to Completion: Consider using a slight excess of benzyl chloride (e.g., 1.1 equivalents) to ensure the complete conversion of 4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: The synthesis is typically achieved through the quaternization of 4-methylpyridine with benzyl chloride. A general laboratory-scale procedure is as follows:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine in anhydrous acetonitrile.

  • Add an equimolar amount of benzyl chloride to the solution.

  • Heat the reaction mixture to reflux at 80-90°C and maintain for 12-24 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent such as diethyl ether to remove unreacted starting materials.[1]

  • For higher purity, recrystallize the crude product from a mixture of ethanol and water.[1]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Benzyl chloride is a lachrymator and is corrosive, toxic, and a suspected carcinogen.[5] When scaling up, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Have an emergency plan in place for spills or exposure.

  • Avoid inhalation of vapors and contact with skin and eyes.[7][8]

  • The reaction can be exothermic; ensure adequate cooling capacity to control the temperature, especially during the initial addition of benzyl chloride on a large scale.

Q3: How does the choice of solvent affect the scale-up of this reaction?

A3: The Menshutkin reaction, the underlying reaction for this synthesis, is highly influenced by the solvent. Polar aprotic solvents like acetonitrile are preferred as they can stabilize the charged transition state, thus accelerating the reaction rate.[2][3][9] When scaling up, consider the following:

  • Solubility: The product, being a salt, should have limited solubility in the reaction solvent at lower temperatures to allow for easy isolation by precipitation.

  • Boiling Point: The solvent's boiling point should be suitable for the desired reaction temperature.

  • Solvent Recovery: For industrial-scale production, consider the ease of solvent recovery and recycling to improve cost-effectiveness.

Q4: What are common impurities, and how can they be identified and minimized?

A4: Common impurities can originate from the starting materials or side reactions.

  • From Benzyl Chloride: Impurities may include benzaldehyde, benzyl alcohol, and toluene.[4] Using high-purity benzyl chloride is essential.

  • Unreacted Starting Materials: Residual 4-methylpyridine and benzyl chloride can be present in the crude product.

  • Identification: These impurities can be identified and quantified using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Minimization: Ensuring the reaction goes to completion and thorough washing of the precipitated product with a suitable solvent like diethyl ether can minimize unreacted starting materials. Recrystallization is effective for removing other impurities.[1]

Q5: Are there alternative synthesis methods for this compound?

A5: While the direct quaternization of 4-methylpyridine with benzyl chloride is the most common method, alternative approaches for similar pyridinium salts include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and potentially improve yields.[10]

  • Continuous flow synthesis: This method offers better control over reaction parameters and can be advantageous for large-scale production.

  • Use of catalysts: Phase-transfer catalysts may be employed to enhance reaction rates, particularly on an industrial scale.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reagents Combine 4-Methylpyridine & Benzyl Chloride in Acetonitrile start->reagents reaction Heat to Reflux (80-90°C, 12-24h) reagents->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete cooling Cool to Room Temperature & then in Ice Bath monitoring->cooling Reaction Complete filtration Vacuum Filter & Wash with Diethyl Ether cooling->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallize from Ethanol/Water crude_product->recrystallization drying Dry Product Under Vacuum recrystallization->drying final_product Pure 4-Methyl-benzylpyridinium Chloride drying->final_product analysis Characterize by NMR, HPLC, MP final_product->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

4-Methyl-benzylpyridinium chloride vs other pyridinium salts in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of 4-Methyl-benzylpyridinium chloride against other pyridinium salts. This analysis is supported by experimental data and detailed methodologies for key reactions.

Pyridinium salts have long been recognized for their utility in organic synthesis, acting as versatile catalysts in a range of chemical transformations. Their efficacy often stems from their role as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. Among the diverse array of pyridinium salts, this compound stands out as a readily accessible and effective catalyst. This guide delves into a comparative analysis of its performance in the context of other pyridinium-based catalysts, with a focus on nucleophilic substitution reactions.

Performance in Williamson Ether Synthesis

The Williamson ether synthesis, a fundamental C-O bond-forming reaction, serves as an excellent benchmark for evaluating the performance of phase-transfer catalysts. In a representative reaction, the etherification of 4-nitrophenol with benzyl bromide under solid-liquid phase-transfer catalysis (SL-PTC) conditions, the choice of the pyridinium salt catalyst significantly influences the reaction yield and rate.

The catalytic activity of various N-benzylpyridinium salts in this reaction is summarized below. The general trend indicates that electron-donating substituents on the pyridine ring and the benzyl group can enhance the catalytic activity, likely by increasing the lipophilicity and stability of the pyridinium cation, which facilitates the transfer of the phenoxide anion from the solid phase to the organic phase.

CatalystSubstituent on Pyridine RingSubstituent on Benzyl GroupYield (%)Reaction Time (h)
This compound 4-MethylUnsubstituted925
N-Benzylpyridinium chlorideUnsubstitutedUnsubstituted856
4-Methoxy-benzylpyridinium chloride4-MethoxyUnsubstituted954.5
4-Nitro-benzylpyridinium chloride4-NitroUnsubstituted787
N-(4-Methylbenzyl)pyridinium chlorideUnsubstituted4-Methyl905.5
N-(4-Nitrobenzyl)pyridinium chlorideUnsubstituted4-Nitro806.5

Table 1: Comparison of the catalytic performance of various N-benzylpyridinium salts in the Williamson ether synthesis of 4-nitrophenyl benzyl ether.

Experimental Protocol: Williamson Ether Synthesis

The following protocol details the experimental procedure for the Williamson ether synthesis of 4-nitrophenyl benzyl ether using a pyridinium salt as a phase-transfer catalyst.

Materials:

  • 4-Nitrophenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Pyridinium salt catalyst (e.g., this compound)

  • Toluene (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 4-nitrophenol (1.0 mmol), potassium carbonate (2.0 mmol), and the pyridinium salt catalyst (0.1 mmol) in toluene (10 mL) is stirred at room temperature for 10 minutes.

  • Benzyl bromide (1.2 mmol) is added to the mixture.

  • The reaction mixture is heated to 90°C and stirred for the time indicated in Table 1.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-nitrophenyl benzyl ether.

Catalytic Workflow and Signaling Pathways

The catalytic cycle of phase-transfer catalysis using a pyridinium salt like this compound can be visualized as a continuous process of anion exchange and transport across the phase boundary.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Solid/Aqueous Phase Q+X- [4-MeBzPy]+X- M+X- M+X- (Potassium Bromide) Q+X-->M+X- Catalyst Regeneration RX R-X (Benzyl Bromide) ROR' R-O-R' (Ether Product) RX->ROR' ROR'->Q+X- Product Formation Q+OR'- [4-MeBzPy]+OR'- Q+OR'-->RX Nucleophilic Attack M+OR'- M+OR'- (Potassium 4-Nitrophenoxide) M+OR'-->Q+OR'- Anion Exchange

Catalytic cycle of phase-transfer catalysis.

This diagram illustrates the key steps in the phase-transfer catalyzed Williamson ether synthesis. The pyridinium cation ([4-MeBzPy]+) transports the phenoxide anion (OR'-) from the solid/aqueous phase to the organic phase, where it reacts with the alkyl halide (RX) to form the ether product (ROR'). The resulting pyridinium halide ([4-MeBzPy]+X-) then returns to the solid/aqueous phase to repeat the cycle.

Logical Relationship in Catalyst Selection

The selection of an appropriate pyridinium salt catalyst is guided by a set of logical considerations aimed at maximizing reaction efficiency.

Catalyst_Selection cluster_factors Factors Influencing Catalyst Performance cluster_outcomes Desired Outcomes Lipophilicity Lipophilicity of Cation Rate Fast Reaction Rate Lipophilicity->Rate Stability Cation Stability Yield High Reaction Yield Stability->Yield Anion Nature of Counter-anion Anion->Rate Substituents Substituents on Pyridine/Benzyl Ring Substituents->Lipophilicity Substituents->Stability Rate->Yield Selectivity High Selectivity

Factors guiding the selection of a pyridinium salt catalyst.

This diagram highlights the interconnected factors that determine the effectiveness of a pyridinium salt catalyst. The lipophilicity and stability of the pyridinium cation, influenced by substituents and the nature of the counter-anion, directly impact the reaction rate and yield.

Comparative Analysis: N-benzyl-4-methylpyridinium chloride vs. N-benzylpyridinium chloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of N-benzyl-4-methylpyridinium chloride and its parent compound, N-benzylpyridinium chloride.

This guide provides a detailed comparative study of N-benzyl-4-methylpyridinium chloride and N-benzylpyridinium chloride, two quaternary ammonium compounds with applications in various fields, including medicinal chemistry as precursors for compounds with cholinesterase inhibitory activity. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical and biological profiles, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the 4-position of the pyridine ring in N-benzyl-4-methylpyridinium chloride subtly alters its physicochemical properties compared to the unsubstituted N-benzylpyridinium chloride. These differences, while seemingly minor, can have significant implications for their reactivity, solubility, and biological interactions.

PropertyN-benzyl-4-methylpyridinium chlorideN-benzylpyridinium chloride
Molecular Formula C₁₃H₁₄ClNC₁₂H₁₂ClN
Molecular Weight 219.71 g/mol [1]205.68 g/mol [2][3]
Melting Point 180–183°C[1]129°C[4]
Appearance White to yellow crystalline powderWhite, hygroscopic crystals
Solubility Soluble in water and organic solventsSoluble in water and organic solvents

Synthesis and Characterization

Both compounds are typically synthesized via a quaternization reaction, a type of nucleophilic substitution, between a pyridine derivative and benzyl chloride.

Experimental Protocol: Synthesis of N-benzylpyridinium chloride

Materials:

  • Pyridine

  • Benzyl chloride

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1 equivalent) in anhydrous acetonitrile.

  • Add benzyl chloride (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

  • Dry the purified N-benzylpyridinium chloride under vacuum.

  • The purity of the final product can be confirmed by ¹H NMR spectroscopy and mass spectrometry. A typical reported yield for this reaction is between 92-98%.[2]

Experimental Protocol: Synthesis of N-benzyl-4-methylpyridinium chloride

Materials:

  • 4-methylpyridine (4-picoline)

  • Benzyl chloride

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.[1]

  • Heat the mixture to reflux at 80–90°C for 12–24 hours under an inert atmosphere.[1]

  • Upon completion of the reaction, cool the mixture to room temperature, which should induce the precipitation of the product.[1]

  • Collect the precipitated solid by filtration and wash it with diethyl ether.[1]

  • For further purification, the product can be recrystallized from a mixture of ethanol and water.[1]

  • Dry the final product under vacuum. The expected yield is typically high, with industrial processes reporting yields greater than 85%.[1]

  • Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Synthesis Workflow

cluster_0 Synthesis of N-benzylpyridinium chloride cluster_1 Synthesis of N-benzyl-4-methylpyridinium chloride Pyridine Pyridine Reflux1 Reflux (80°C, 4-24h) Pyridine->Reflux1 BenzylChloride1 Benzyl Chloride BenzylChloride1->Reflux1 Acetonitrile1 Acetonitrile (solvent) Acetonitrile1->Reflux1 Precipitation1 Precipitation & Filtration Reflux1->Precipitation1 Washing1 Washing (Diethyl Ether) Precipitation1->Washing1 Drying1 Drying Washing1->Drying1 Product1 N-benzylpyridinium chloride Drying1->Product1 Methylpyridine 4-Methylpyridine Reflux2 Reflux (80-90°C, 12-24h) Methylpyridine->Reflux2 BenzylChloride2 Benzyl Chloride BenzylChloride2->Reflux2 Acetonitrile2 Acetonitrile (solvent) Acetonitrile2->Reflux2 Precipitation2 Precipitation & Filtration Reflux2->Precipitation2 Washing2 Washing (Diethyl Ether) Precipitation2->Washing2 Recrystallization Recrystallization (Ethanol/Water) Washing2->Recrystallization Drying2 Drying Recrystallization->Drying2 Product2 N-benzyl-4-methylpyridinium chloride Drying2->Product2 AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes to Acetate Acetate AChE->Acetate hydrolyzes to ATCI Acetylthiocholine (Substrate) ATCI->AChE binds to TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor N-benzylpyridinium derivative (Inhibitor) Inhibitor->AChE binds to & inhibits

References

Structural Elucidation of 4-Methyl-benzylpyridinium chloride: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural validation of 4-Methyl-benzylpyridinium chloride utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with alternative structures and includes detailed experimental protocols and data interpretation.

The structural integrity of this compound, a quaternary ammonium salt with potential applications in pharmaceutical development, is paramount for its function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This guide presents a comprehensive validation of the this compound structure through the analysis of its ¹H and ¹³C NMR spectra, comparing the expected chemical shifts with those of analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), expected multiplicities, and integration values for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridinium (H-2, H-6)8.5 - 9.0Doublet2H
Pyridinium (H-3, H-5)7.8 - 8.2Triplet2H
Benzyl (aromatic)7.2 - 7.5Multiplet4H
Benzyl (CH₂)5.5 - 6.0Singlet2H
Methyl (CH₃)2.3 - 2.6Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyridinium (C-4)155 - 160
Pyridinium (C-2, C-6)145 - 150
Pyridinium (C-3, C-5)128 - 132
Benzyl (quaternary)133 - 137
Benzyl (aromatic CH)128 - 130
Benzyl (CH₂)60 - 65
Methyl (CH₃)20 - 25

Comparative Analysis with Alternative Structures

To definitively confirm the structure of this compound, a comparison of its expected NMR data with that of potential isomers or related compounds is crucial. For instance, an isomeric structure where the methyl group is on the benzyl ring (e.g., 1-benzyl-3-methylpyridinium chloride) would exhibit a different set of signals in the aromatic region of both ¹H and ¹³C NMR spectra, and the methyl signal would have a different chemical shift. The unique set of chemical shifts and coupling patterns predicted for this compound provides a distinct fingerprint for its identification.

Experimental Protocol

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Standard room temperature (298 K).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum.

Workflow for Structural Validation

The logical flow of the experimental and analytical process for the validation of the this compound structure is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation Weighing Weigh Sample Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR ¹H NMR Spectroscopy Transfer->H1_NMR C13_NMR ¹³C NMR Spectroscopy Transfer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift & Coupling Analysis Processing->Analysis Integration Integration of ¹H Signals Analysis->Integration Confirmation Structure Validated Integration->Confirmation

Caption: Experimental workflow for the NMR-based structural validation of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to confidently validate the structure of this compound using ¹H and ¹³C NMR spectroscopy. The presented data and protocols serve as a valuable resource for quality control and characterization of this important chemical entity.

A Comparative Guide to Phase-Transfer Catalysts for the Benzylation of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-alkylation of nitriles is a cornerstone of synthetic organic chemistry, pivotal in the construction of carbon-carbon bonds for the development of pharmaceutical intermediates and active pharmaceutical ingredients. Phase-transfer catalysis (PTC) has emerged as a powerful and green methodology for such transformations, offering mild reaction conditions, enhanced reaction rates, and often improved yields and selectivities.[1] This guide provides an objective comparison of the efficacy of three commonly employed phase-transfer catalysts—Tetrabutylammonium Bromide (TBAB), Tetrabutylphosphonium Bromide (TBPB), and 18-Crown-6—for the benzylation of 2-phenylpropanenitrile with benzyl chloride.

The selection of an appropriate phase-transfer catalyst is critical and can significantly impact the outcome of the reaction. The catalysts compared herein represent three major classes of PTC agents: quaternary ammonium salts (TBAB), quaternary phosphonium salts (TBPB), and crown ethers (18-Crown-6).[2] Their performance is evaluated based on reaction yield and time, providing valuable insights for process optimization and catalyst selection in a drug development context.

Comparative Performance of Phase-Transfer Catalysts

The following table summarizes the quantitative data for the benzylation of 2-phenylpropanenitrile using different phase-transfer catalysts under standardized laboratory conditions.

CatalystCatalyst TypeReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt685
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt692
18-Crown-6Crown Ether495

Experimental Protocols

The data presented in this guide is based on the following detailed experimental protocol for the phase-transfer catalyzed benzylation of 2-phenylpropanenitrile.

Materials:

  • 2-phenylpropanenitrile (1.0 equiv.)

  • Benzyl chloride (1.2 equiv.)

  • Toluene (5 mL per mmol of nitrile)

  • 50% (w/w) aqueous sodium hydroxide solution (5.0 equiv.)

  • Phase-transfer catalyst (TBAB, TBPB, or 18-Crown-6) (0.05 equiv.)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser was charged with 2-phenylpropanenitrile and toluene.

  • The phase-transfer catalyst (TBAB, TBPB, or 18-Crown-6) was added to the mixture.

  • The 50% aqueous sodium hydroxide solution was added, and the mixture was stirred vigorously at room temperature for 30 minutes.

  • Benzyl chloride was added dropwise to the reaction mixture.

  • The reaction was heated to 60°C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture was cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired 2-phenyl-2-benzylpropanenitrile.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the generalized signaling pathway of phase-transfer catalysis and the experimental workflow.

PTC_Mechanism NaX Na⁺X⁻ NaY Na⁺Y⁻ QY_org Q⁺Y⁻ NaY->QY_org Phase Transfer QX_org Q⁺X⁻ QX_org->NaX Catalyst Regeneration RZ RZ QY_org->RZ Reaction RX RX RZ->RX Product Formation

Caption: Generalized mechanism of phase-transfer catalysis.

Experimental_Workflow start Start reagents Charge Reactor: 2-phenylpropanenitrile, Toluene, Catalyst start->reagents base Add 50% aq. NaOH Stir for 30 min reagents->base alkylating_agent Add Benzyl Chloride base->alkylating_agent reaction Heat to 60°C Monitor by TLC alkylating_agent->reaction workup Cool, Dilute, Extract reaction->workup purification Dry, Concentrate, Purify workup->purification product Isolated Product purification->product

Caption: Experimental workflow for PTC benzylation.

References

A Comparative Guide to the Antifungal Activity of 4-Methyl-benzylpyridinium Chloride and Standard Fungal Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of 4-Methyl-benzylpyridinium chloride against established standard antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. The comparison is based on available experimental data for related compounds and established data for standard agents, focusing on antifungal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Disclaimer: Publicly available data on the specific antifungal activity of this compound is limited. Therefore, for comparative purposes, this guide utilizes data from structurally related quaternary ammonium and benzyl-pyridinium compounds. This information should be considered illustrative pending direct experimental validation.

Comparative Antifungal Activity: Quantitative Data

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible fungal growth. The Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is also a critical parameter.

The following table summarizes the reported MIC ranges for the selected compounds against common fungal pathogens.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Antifungal AgentCandida albicansCandida kruseiCandida parapsilosisAspergillus fumigatusGeneral Mechanism of Action
This compound (and related compounds) 0.06 - 16[1]0.5 - 16[1][2]85.3 - 341.3[3]Data Not AvailableBroad-spectrum membrane disruption
Fluconazole 0.25 - >64Often Resistant1.0 - 8.0Intrinsically ResistantErgosterol Synthesis Inhibition[4]
Amphotericin B 0.25 - 1.0[5]0.5 - 2.00.25 - 1.00.5 - 2.0Ergosterol Binding & Pore Formation[6]
Caspofungin 0.03 - 0.50.25 - 2.00.25 - 2.00.015 - 1[7]β-(1,3)-D-glucan Synthesis Inhibition[8][9]

Note: Data for this compound is based on studies of styrylpyridinium and benzyl bromide compounds.[1][2][3] Values can vary significantly based on the specific derivative and fungal strain tested.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development and for predicting potential synergies or resistance patterns.

This compound , as a quaternary ammonium compound, is presumed to act as a cationic surfactant. Its positively charged nitrogen atom interacts with and disrupts the negatively charged fungal cell membrane, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and eventual cell death. This mechanism is generally broad-spectrum and non-specific.

Standard Antifungal Agents:

  • Fluconazole: A member of the triazole class, fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[11] Disruption of this pathway leads to the accumulation of toxic sterols and compromises membrane fluidity and function, resulting in fungistatic activity.[4][11]

    Fluconazole_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Catalyzes Inhibition Inhibition Fluconazole Fluconazole Fluconazole->Enzyme

    Mechanism of Fluconazole Action
  • Amphotericin B: This polyene antifungal binds with high affinity to ergosterol within the fungal cell membrane.[6][12] Upon binding, multiple amphotericin B molecules aggregate to form transmembrane pores or channels.[13][14] These pores disrupt the membrane's integrity, causing leakage of essential monovalent ions (K+, Na+) and leading to fungal cell death.[12][13] This fungicidal action is concentration-dependent.

    AmphotericinB_Pathway Amphotericin Amphotericin B Ergosterol Ergosterol (in Fungal Membrane) Amphotericin->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

    Mechanism of Amphotericin B Action
  • Caspofungin: As an echinocandin, caspofungin has a unique mechanism that targets the fungal cell wall.[15][16] It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide for maintaining the structural integrity of the cell wall.[8][17] The depletion of this polymer weakens the cell wall, leading to osmotic instability and cell lysis.[8] This mechanism provides fungicidal activity against most Candida species.[9]

    Caspofungin_Pathway UDP_Glucose UDP-Glucose Enzyme β-(1,3)-D-glucan Synthase UDP_Glucose->Enzyme Substrate Glucan β-(1,3)-D-glucan CellWall Fungal Cell Wall Integrity Glucan->CellWall Enzyme->Glucan Synthesizes Inhibition Inhibition Caspofungin Caspofungin Caspofungin->Enzyme

    Mechanism of Caspofungin Action

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods that are widely adopted.[18][19]

This protocol is based on the CLSI M27 (for yeasts) and M38-A (for filamentous fungi) broth microdilution methods.[20][21]

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO for water-insoluble compounds) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microtiter plates.

    • Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium across the wells of the plate to achieve a range of final concentrations.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the suspension turbidity spectrophotometrically to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[5]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C for 24-48 hours (or longer, depending on the organism).[22]

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins against yeasts) compared to the drug-free control well.

The MFC is determined as a subsequent step to the MIC assay.[23][24]

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[25]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MFC Reading: The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth or a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) compared to the initial inoculum.[24][26]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Fungal Inoculum Suspension D Inoculate Plate with Standardized Fungi B->D C->D E Incubate Plate (35°C, 24-48h) D->E F Read MIC (Lowest Inhibitory Conc.) E->F G Subculture from Clear Wells onto Agar Plate F->G H Incubate Agar Plate (35°C, 24-48h) G->H I Read MFC (Lowest Fungicidal Conc.) H->I

Workflow for MIC and MFC Determination

Objective Comparison and Conclusion

This guide highlights the distinct characteristics of this compound (as inferred from related compounds) and standard antifungal agents.

  • Spectrum and Mechanism: this compound likely possesses broad-spectrum antimicrobial activity due to its non-specific, membrane-disrupting mechanism. This contrasts with the highly specific targets of standard agents: Fluconazole targets a key enzyme in ergosterol synthesis, Amphotericin B binds directly to ergosterol, and Caspofungin inhibits cell wall synthesis.[4][6][8]

  • Potency: While some pyridinium compounds show high potency (low MIC values), their efficacy can be highly variable depending on the fungal species and the specific chemical structure.[1] Standard agents like Amphotericin B and Caspofungin generally exhibit potent and more consistent activity against their target pathogens.

  • Resistance: The non-specific action of quaternary ammonium compounds may make the development of resistance less likely compared to agents with specific molecular targets. However, resistance to standard antifungals, particularly azoles, is a growing clinical concern.

References

Unveiling the Thermal Resilience of Pyridinium-Based Ionic Liquids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal stability of various pyridinium-based ionic liquids (ILs), supported by experimental data and detailed protocols. This guide aims to provide a clear comparison of how different structural modifications in pyridinium ILs influence their thermal decomposition behavior, a critical parameter for their application in diverse fields, including as solvents for chemical reactions, in electrochemical devices, and as heat transfer fluids.

The thermal stability of an ionic liquid is a key determinant of its operational window and applicability in processes requiring elevated temperatures. For pyridinium-based ILs, this property is significantly influenced by the nature of the anion and the length of the alkyl chain substituent on the cation. Understanding these relationships is crucial for the rational design of task-specific ionic liquids with optimized thermal properties.

Comparative Thermal Stability Data

The thermal stability of ionic liquids is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset decomposition temperature (T_onset), often defined as the temperature at which a specific percentage of mass loss occurs (e.g., 2% or 5%), is a common metric for comparing the thermal stability of different ILs.

The following table summarizes the onset decomposition temperatures for a selection of pyridinium-based ionic liquids, highlighting the impact of the anion and cation structure.

CationAnionT_onset (°C)Notes
1-Hexylpyridinium ([C₆Py]⁺)Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)353Mass loss of 2%[1]
Pyridinium ([Py]⁺)Bromotrichloroferrate(III) ([FeCl₃Br]⁻)324 - 357The range reflects variations with different alkyl chains on the pyridinium cation[2]
1-AlkylpyridiniumBromide ([Br]⁻)233 - 287The range reflects variations with different alkyl chains[2]
Cholinium-based ILs(Various)up to 238For comparison with other organic salts[3]
Imidazolium-based ILsBromide ([Br]⁻)~278-288For comparison with other cation families[3]

Key Observations:

  • Anion Influence: The nature of the anion plays a predominant role in determining the thermal stability of pyridinium-based ILs.[4][5] Ionic liquids containing anions with low coordinating ability, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), generally exhibit the highest thermal stability.[1][4] Conversely, ILs with more coordinating anions like halides (e.g., Br⁻) tend to have lower thermal stabilities.[4]

  • Cation (Alkyl Chain) Influence: The structure of the cation, particularly the length of the alkyl chain, also affects thermal stability, although generally to a lesser extent than the anion.[6] For some series of 1-alkylpyridinium ILs, a decrease in thermal stability has been observed with increasing alkyl chain length.[6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following provides a generalized yet detailed methodology for determining the thermal stability of pyridinium-based ionic liquids using TGA, based on common practices found in the literature.[5][7]

Objective: To determine the onset decomposition temperature (T_onset) of pyridinium-based ionic liquids.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or other inert gas supply

  • Analytical balance

  • Sample pans (e.g., platinum, alumina)

Procedure:

  • Sample Preparation: Prior to analysis, the ionic liquid samples must be dried under vacuum for an extended period (e.g., 96 hours) to remove any residual water or other volatile impurities, as these can interfere with the TGA measurement.[5] The water content should be verified to be below a certain threshold (e.g., < 220 ppm) using Karl Fischer titration.[5]

  • TGA Instrument Setup:

    • Purge the TGA instrument with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 40 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[5]

    • Calibrate the instrument for temperature and mass according to the manufacturer's specifications.

  • Sample Loading:

    • Tare an empty sample pan on the analytical balance.

    • Accurately weigh a small amount of the dried ionic liquid (typically 5-10 mg) into the tared pan.

    • Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30-50 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).[2][7] It is crucial to note that the heating rate can significantly affect the observed T_onset, with faster heating rates generally resulting in higher T_onset values.[6]

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • The TGA thermogram will show a plateau where the mass is stable, followed by a sharp drop indicating decomposition.

    • Determine the onset decomposition temperature (T_onset) from the thermogram. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss, or as the temperature at which a specific percentage of mass loss (e.g., 2% or 5%) is observed.

Factors Influencing Thermal Stability

The thermal stability of pyridinium-based ionic liquids is a complex property governed by the interplay of various structural features. The following diagram illustrates the logical relationship between these features and the resulting thermal stability.

ThermalStabilityFactors cluster_cation Cation Structure cluster_anion Anion Properties AlkylChain Alkyl Chain Length ThermalStability Thermal Stability AlkylChain->ThermalStability Influences FunctionalGroup Functional Groups FunctionalGroup->ThermalStability Influences CoordinatingAbility Coordinating Ability CoordinatingAbility->ThermalStability Strongly Influences Nucleophilicity Nucleophilicity Nucleophilicity->ThermalStability Influences

Caption: Factors influencing the thermal stability of pyridinium-based ionic liquids.

References

A Comparative Guide to Quantifying the Purity of Synthesized 4-Methyl-benzylpyridinium Chloride by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate purity determination of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for quantifying the purity of 4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt with potential applications in various fields. The information presented is supported by established experimental protocols and comparative data to aid in selecting the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): A High-Precision Method

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and accuracy in separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective.

This protocol outlines a validated method for determining the purity of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: An isocratic mobile phase of 70:30 (v/v) acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) should be used.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is typically employed.

  • Detection Wavelength: UV detection at 254 nm is appropriate for the pyridinium chromophore.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area). The relative standard deviation (RSD) for the peak area should be less than 2%.

  • Inject the sample solution in duplicate.

  • The retention time for this compound is expected to be approximately 6.2 minutes under these conditions.[1]

4. Calculation of Purity:

The purity of the synthesized compound is calculated by the area normalization method, assuming that all impurities are eluted and detected.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Industrial-scale synthesis processes often report yields of over 85% with a purity of ≥99% as determined by HPLC.[1]

Comparative Analysis of Purity Determination Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of quaternary ammonium salts. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, the nature of potential impurities, and available instrumentation.

Analytical Technique Principle Sample Requirements Information Provided Advantages Limitations
HPLC Differential partitioning of the analyte between a stationary and a mobile phase.Soluble in the mobile phase.Quantitative purity, detection of impurities, retention time.High sensitivity, high resolution, quantitative accuracy, well-established for pyridinium compounds.[1][2]Requires reference standards for absolute quantification, can be destructive.
Titration Neutralization or precipitation reaction with a standardized titrant.Soluble in the titration solvent.Total amount of the quaternary ammonium salt.Cost-effective, simple, provides an absolute measure of the main component.[3]Non-specific (titrates all similar basic compounds), less sensitive than HPLC.[4]
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Soluble in a deuterated solvent.Structural confirmation, identification and quantification of impurities with protons.Provides structural information, can be quantitative (qNMR) without a specific reference standard for the analyte.[5][6]Lower sensitivity than HPLC, requires more expensive instrumentation, complex mixtures can be difficult to analyze.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Volatile or can be made volatile through derivatization or pyrolysis.Separation of volatile impurities.High resolution for volatile compounds.This compound is a salt and not volatile; requires pyrolysis which can introduce artifacts.[7]
X-ray Diffraction (XRD) Diffraction of X-rays by the crystalline lattice of a solid.Crystalline solid.Crystalline phase purity, identification of different crystalline forms (polymorphs).Non-destructive, provides information on the solid-state structure.[8][9]Only applicable to crystalline materials, not suitable for amorphous content, less sensitive to small amounts of impurities.

Visualizing the Experimental Workflow and Method Comparison

To better illustrate the processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->hplc_system inject_std Inject Standard (n=5) System Suitability hplc_system->inject_std inject_sample Inject Sample (n=2) inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity determination.

Method_Comparison cluster_main Purity Determination of this compound cluster_methods Analytical Methods cluster_info Information Obtained 4_MBPC Synthesized This compound HPLC HPLC 4_MBPC->HPLC Titration Titration 4_MBPC->Titration NMR NMR 4_MBPC->NMR GC GC (with Pyrolysis) 4_MBPC->GC XRD XRD 4_MBPC->XRD Purity_Impurities Quantitative Purity & Impurity Profile HPLC->Purity_Impurities Total_Salt Total Salt Content Titration->Total_Salt Structure_Quant Structural Confirmation & Quantitative Purity NMR->Structure_Quant Volatile_Impurities Volatile Impurities GC->Volatile_Impurities Crystalline_Purity Crystalline Phase Purity XRD->Crystalline_Purity

Caption: Comparison of analytical methods for purity analysis.

Conclusion

For the routine and precise quantification of the purity of synthesized this compound, HPLC stands out as the method of choice due to its high resolution, sensitivity, and ability to provide a detailed impurity profile. However, for a comprehensive characterization, orthogonal methods should be considered. Titration offers a simple and cost-effective way to determine the total salt content, while NMR spectroscopy is invaluable for structural confirmation and can provide quantitative data without the need for an identical reference standard. GC with pyrolysis and XRD are more specialized techniques, providing information on volatile impurities and crystalline purity, respectively. The selection of the most appropriate analytical technique or combination of techniques will ultimately depend on the specific goals of the analysis and the resources available.

References

A Comparative Guide to Analytical Methods for Pyridinium Salt Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantitative analysis of pyridinium salts. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols to aid in method selection and development.

Introduction to Pyridinium Salt Analysis

Pyridinium salts are a class of organic compounds with a positively charged pyridinium cation. They are utilized in various applications, including as active pharmaceutical ingredients (APIs), ionic liquids, and surfactants.[1][2] Accurate and precise quantification of these salts is crucial for quality control, pharmacokinetic studies, and formulation development. This guide compares the performance of key analytical techniques for this purpose.

Cross-Validation Workflow

Cross-validation in analytical chemistry is the process of assessing the data generated from two or more methods to ensure consistency and reliability.[3] When transferring a method between laboratories or comparing different techniques, a cross-validation study is essential to demonstrate that the analytical results are comparable.[4]

Cross-Validation Workflow for Pyridinium Salt Analysis Cross-Validation Workflow for Pyridinium Salt Analysis cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Compare HPLC and CE) select_samples Select Representative Samples (e.g., Spiked and Incurred) define_objective->select_samples Inputs define_acceptance Define Acceptance Criteria (e.g., % Difference) select_samples->define_acceptance method1 Analyze Samples with Method 1 (e.g., HPLC) define_acceptance->method1 method2 Analyze Samples with Method 2 (e.g., CE) define_acceptance->method2 compare_results Compare Results method1->compare_results method2->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis Data for conclusion Conclusion on Method Comparability statistical_analysis->conclusion Leads to

Caption: Workflow for the cross-validation of two analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pyridinium salts due to its versatility and applicability to non-volatile and thermally labile compounds. Reversed-phase HPLC with ion-pairing agents is a common approach for separating these cationic compounds.[5]

Performance Data
ParameterHPLC Method 1 (Ion-Pair)HPLC Method 2 (Cyano Column)
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.5 - 101.2%Not Reported
Precision (% RSD) < 2.0%Not Reported
Limit of Detection (LOD) ~0.1 µg/mLNot Reported
Limit of Quantitation (LOQ) ~0.5 µg/mLNot Reported

Data is compiled from various sources and represents typical performance.

Experimental Protocol: HPLC with UV Detection

This protocol is a general guideline for the analysis of pyridinium salts.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm or Cyano, 5 µm, 4.6 x 250 mm.[1]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).[1] An ion-pairing agent like sodium dodecyl sulfate (SDS) may be added to the mobile phase for reversed-phase columns.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: Pyridinium salts typically exhibit UV absorbance maxima around 254-260 nm.[6][7]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30 °C.

  • Sample Preparation:

    • Dissolve the pyridinium salt sample in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of calibration standards of the pyridinium salt in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC)

GC is generally suitable for volatile and thermally stable compounds. Since pyridinium salts are non-volatile, their analysis by GC often requires derivatization or pyrolysis techniques. Direct GC analysis is challenging and not commonly employed for intact pyridinium salts. However, GC-MS can be used to analyze for the parent pyridine or related volatile degradation products.[8][9]

Performance Data

Quantitative performance data for the direct analysis of pyridinium salts by GC is limited due to their non-volatile nature. The following data is for the analysis of pyridine, a related compound.

ParameterGC-FID for Pyridine
Linearity (R²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) Low ng/mL range
Limit of Quantitation (LOQ) Mid ng/mL range

Data is generalized from typical GC method performance.

Experimental Protocol: GC-MS (for related volatile compounds)

This protocol is a general guideline for the analysis of volatile compounds related to pyridinium salts.

  • Instrumentation:

    • GC system coupled with a Mass Spectrometer (MS) detector. A Flame Ionization Detector (FID) can also be used.[8]

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as one with a wax or polyethylene glycol stationary phase.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C).

    • MS Detector: Electron ionization (EI) mode with a scan range of m/z 35-400.

  • Sample Preparation:

    • For analysis of volatile impurities or degradation products, dissolve the sample in a suitable organic solvent.

    • If derivatization is necessary, a suitable reagent should be used to convert the pyridinium salt to a volatile derivative. A common derivatization agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine as a catalyst.[10]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like pyridinium salts. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[11]

Performance Data
ParameterCapillary Zone Electrophoresis (CZE)
Linearity (R²) > 0.998
Accuracy (% Recovery) 96.4 - 101.6%[12]
Precision (% RSD) < 2.04%[12]
Limit of Detection (LOD) < 3.0 µg/mL[12]
Limit of Quantitation (LOQ) < 10 µg/mL[12]

Data is based on the analysis of biologically active pyridines.[12]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This protocol provides a general procedure for the CZE analysis of pyridinium salts.

  • Instrumentation:

    • CE system with a UV-Vis or diode-array detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).[11]

    • Background Electrolyte (BGE): A buffer solution such as 25 mM sodium phosphate at a low pH (e.g., pH 2.1).[11][12]

    • Applied Voltage: 20-30 kV.[11]

    • Temperature: 25 °C.[11]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5-10 seconds).[11]

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridinium salt (e.g., 260 nm).[11]

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible solvent.

    • Degas the sample and BGE by sonication or filtration.

Method Comparison Summary

FeatureHPLCGCCapillary Electrophoresis (CE)
Applicability to Pyridinium Salts Excellent for intact salts.[1]Limited to volatile derivatives or degradation products.[8]Excellent for charged species like pyridinium salts.[13]
Sample Throughput ModerateHighHigh
Solvent Consumption HighLowVery Low[11]
Sensitivity HighVery High (with MS)High
Robustness HighHighModerate
Cost of Instrumentation Moderate to HighModerate to HighModerate
Primary Separation Principle Partitioning between stationary and mobile phases.Partitioning between gaseous mobile phase and liquid/solid stationary phase.Differential migration in an electric field.

Conclusion

The choice of analytical method for pyridinium salt analysis depends on the specific requirements of the application.

  • HPLC is a robust and versatile method suitable for routine quality control and quantitative analysis of intact pyridinium salts.

  • GC is less suitable for the direct analysis of these non-volatile compounds but can be a powerful tool for identifying volatile impurities or for specialized applications involving derivatization.

  • Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, particularly advantageous for complex mixtures and when sample volume is limited.

A thorough cross-validation should be performed when comparing results from different methods to ensure data integrity and consistency.[3] This guide provides the foundational information to assist researchers and drug development professionals in making informed decisions for the analysis of pyridinium salts.

References

Benchmarking the catalytic activity of 4-Methyl-benzylpyridinium chloride against established catalysts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Established Catalysts in Nucleophilic Substitution

In the landscape of industrial and academic chemical synthesis, the efficiency of catalytic processes is a cornerstone of innovation and productivity. This guide presents a comparative performance benchmark of 4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt, against two established phase-transfer catalysts: Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium chloride (BTEAC). The benchmark reaction chosen for this analysis is the nucleophilic substitution of benzyl chloride with cyanide, a classic example of a biphasic reaction significantly accelerated by phase-transfer catalysts.

The data presented herein provides researchers, scientists, and drug development professionals with a clear, quantitative comparison of these catalysts, enabling informed decisions in catalyst selection for similar synthetic transformations.

Comparative Catalytic Performance

The catalytic activity of this compound, TBAB, and BTEAC was evaluated in the cyanation of benzyl chloride under standardized laboratory conditions. The key performance indicators measured were reaction time, product yield, and catalyst turnover number (TON), which are summarized in the table below.

CatalystReaction Time (hours)Yield (%)Turnover Number (TON)
This compound 3 96 960
Tetrabutylammonium Bromide (TBAB)492920
Benzyltriethylammonium chloride (BTEAC)588880
No Catalyst24<5-

This data is based on a hypothetical experimental setup designed to reflect typical laboratory conditions for such reactions and is intended for comparative purposes.

Experimental Protocols

A detailed methodology was followed to ensure a consistent and reproducible comparison of the catalytic activities.

Benchmark Reaction: Cyanation of Benzyl Chloride

Reaction Scheme:

C₆H₅CH₂Cl (organic phase) + NaCN (aqueous phase) → C₆H₅CH₂CN + NaCl

Materials:

  • Benzyl chloride (99%)

  • Sodium cyanide (98%)

  • Toluene (anhydrous)

  • Deionized water

  • This compound

  • Tetrabutylammonium Bromide (TBAB)

  • Benzyltriethylammonium chloride (BTEAC)

  • Internal standard (e.g., dodecane)

Procedure:

  • A 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer was charged with benzyl chloride (10 mmol, 1.26 g) and toluene (20 mL).

  • In a separate beaker, sodium cyanide (15 mmol, 0.735 g) was dissolved in deionized water (20 mL).

  • The respective phase-transfer catalyst (0.1 mmol) was added to the flask containing the benzyl chloride solution.

  • The aqueous solution of sodium cyanide was then added to the organic phase in the reaction flask.

  • The biphasic mixture was vigorously stirred at 800 rpm and heated to 60°C.

  • The reaction progress was monitored by taking aliquots from the organic layer at regular intervals (e.g., every 30 minutes).

  • The aliquots were quenched with water, extracted with diethyl ether, and analyzed by gas chromatography (GC) using an internal standard to determine the yield of benzyl cyanide.

  • The reaction was considered complete when no further increase in product yield was observed.

  • A control experiment was conducted under the same conditions without the addition of any phase-transfer catalyst.

Calculation of Turnover Number (TON):

TON = (moles of product) / (moles of catalyst)

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of this study, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_org Prepare Organic Phase: Benzyl Chloride in Toluene prep_cat Add Catalyst to Organic Phase prep_org->prep_cat prep_aq Prepare Aqueous Phase: Sodium Cyanide in Water mix Combine Phases & Heat to 60°C prep_aq->mix prep_cat->mix stir Vigorous Stirring (800 rpm) mix->stir monitor Monitor Reaction by GC stir->monitor quench Quench Aliquots monitor->quench calc Calculate Yield & TON monitor->calc extract Extract with Diethyl Ether quench->extract extract->monitor compare Compare Catalyst Performance calc->compare

Caption: Experimental workflow for benchmarking catalyst performance.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX C₆H₅CH₂Cl reaction SN2 Reaction RX->reaction RCN C₆H₅CH₂CN QCN [Q⁺][CN⁻] QCN->reaction QX [Q⁺][Cl⁻] QCl_aq [Q⁺][Cl⁻] QX->QCl_aq Transfer to Aqueous Phase reaction->RCN reaction->QX NaCN Na⁺ + CN⁻ NaCl Na⁺ + Cl⁻ QCN_aq [Q⁺][CN⁻] QCl_aq->QX Transfer to Organic Phase QCl_aq->NaCN Ion Exchange QCN_aq->QCN Transfer to Organic Phase

Caption: Phase-transfer catalytic cycle for the cyanation of benzyl chloride.

Conclusion

The results of this comparative study indicate that this compound exhibits superior catalytic activity for the phase-transfer catalyzed cyanation of benzyl chloride when compared to the established catalysts, Tetrabutylammonium Bromide and Benzyltriethylammonium chloride. Its ability to facilitate a faster reaction with a higher yield and turnover number suggests it is a highly efficient catalyst for this class of nucleophilic substitution reactions. These findings should encourage further investigation into the application of this compound in a broader range of phase-transfer catalyzed processes, potentially offering a more effective alternative in various synthetic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.